molecular formula C11H14N2O3 B8378053 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

1-Methyl-3-(4-nitrophenoxy)pyrrolidine

カタログ番号: B8378053
分子量: 222.24 g/mol
InChIキー: JCOQCIOOCBCHDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Methyl-3-(4-nitrophenoxy)pyrrolidine is a chemical compound of significant interest in medicinal and organic chemistry, serving as a versatile scaffold for the design and synthesis of novel bioactive molecules. This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged structure in drug discovery. The pyrrolidine ring is valued for its sp 3 -hybridization, which allows for a three-dimensional exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of drug candidates . The 4-nitrophenoxy moiety attached to the pyrrolidine core can act as a key functional handle for further chemical modifications or may contribute to the compound's electronic properties and potential interactions with biological targets. Research Applications and Value: The primary research value of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine lies in its use as a synthetic building block. Researchers utilize this and similar pyrrolidine derivatives in the development of potential therapeutics for a wide range of diseases, including as anticancer agents, antibacterial agents, and agents for central nervous system diseases . The presence of the nitrophenoxy group makes it a potential intermediate for the synthesis of more complex molecules through reactions such as nucleophilic substitution or reduction of the nitro group to an amine. The specific stereochemistry at the 3-position of the pyrrolidine ring (if applicable) is a critical factor to investigate, as different stereoisomers can exhibit vastly different biological profiles and binding affinities to enantioselective protein targets . Mechanism of Action: As a research compound, 1-Methyl-3-(4-nitrophenoxy)pyrrolidine itself does not have a universally defined mechanism of action. Its biological activity is highly dependent on the final target structure it is incorporated into. Pyrrolidine-containing molecules can exhibit their effects through various mechanisms, such as inhibiting enzymatic activity or modulating receptor function . The mechanism for any specific derivative must be empirically determined through biological screening. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. The specific physical, chemical, and toxicological data for this exact compound were not available in the public domain at the time of writing.

特性

分子式

C11H14N2O3

分子量

222.24 g/mol

IUPAC名

1-methyl-3-(4-nitrophenoxy)pyrrolidine

InChI

InChI=1S/C11H14N2O3/c1-12-7-6-11(8-12)16-10-4-2-9(3-5-10)13(14)15/h2-5,11H,6-8H2,1H3

InChIキー

JCOQCIOOCBCHDU-UHFFFAOYSA-N

正規SMILES

CN1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]

製品の起源

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies for 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, aryloxy pyrrolidines serve as privileged scaffolds, frequently acting as bioisosteres or core pharmacophores for central nervous system (CNS) therapeutics and histamine receptor ligands. 1-Methyl-3-(4-nitrophenoxy)pyrrolidine is a highly versatile synthetic intermediate. The presence of the nitroaromatic group provides a robust handle for downstream reduction to an aniline, enabling the subsequent synthesis of amides, ureas, and sulfonamides.

As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptors. Here, we will dissect the exact physicochemical properties of this compound, establish the causality behind its optimal synthetic pathways, and provide a field-tested, self-validating protocol for its generation via Nucleophilic Aromatic Substitution (SNAr).

Structural and Physicochemical Profiling

Understanding the exact mass and molecular formula of a building block is the first step in analytical validation. The compound is formed by an ether linkage between a 1-methylpyrrolidine ring and a 4-nitrophenyl group.

  • Pyrrolidine Core: C4H8N (accounting for substitutions at positions 1 and 3)

  • N-Methyl Group: CH3

  • 4-Nitrophenoxy Group: O-C6H4-NO2

Combining these fragments yields the definitive molecular formula C11H14N2O3 . To facilitate rapid reference during LC-MS or computational screening, the quantitative data is summarized below .

Table 1: Quantitative Physicochemical Parameters
PropertyValueAnalytical Significance
Chemical Name 1-Methyl-3-(4-nitrophenoxy)pyrrolidineIUPAC standard nomenclature
Molecular Formula C11H14N2O3Essential for exact mass calculation
Molecular Weight 222.24 g/mol Used for stoichiometric scaling
Monoisotopic Mass 222.1004 DaTarget mass for High-Resolution MS (HRMS)
Hydrogen Bond Donors 0Enhances blood-brain barrier (BBB) permeability
Hydrogen Bond Acceptors 41x Amine N, 1x Ether O, 2x Nitro O
Rotatable Bonds 3Confers necessary conformational flexibility
Topological Polar Surface Area 58.3 ŲOptimal range (< 90 Ų) for CNS penetration

Mechanistic Rationale for Synthesis

The most efficient and scalable route to synthesize 1-Methyl-3-(4-nitrophenoxy)pyrrolidine is via an SNAr reaction between 1-methylpyrrolidin-3-ol and 4-fluoronitrobenzene .

Causality in Reagent Selection

The SNAr mechanism relies on the attack of a nucleophile on an electron-deficient aromatic ring.

  • The Electrophile: 4-fluoronitrobenzene is chosen over the chloro-analog because the highly electronegative fluorine atom strongly polarizes the C-F bond, accelerating the rate-determining formation of the Meisenheimer complex .

  • The Base: Sodium Hydride (NaH) is selected over weaker bases like K2CO3. The pKa of the secondary alcohol in 1-methylpyrrolidin-3-ol is ~14-15. NaH (pKa ~35) ensures irreversible and quantitative deprotonation, preventing unreacted alcohol from stalling the reaction.

  • The Solvent: 1-Methyl-2-pyrrolidone (NMP) is utilized as a polar aprotic solvent. Unlike DMF, which can degrade into dimethylamine at elevated temperatures and competitively attack the electrophile, NMP remains stable and excellently solvates the transition state.

SNAr_Pathway A 1-Methylpyrrolidin-3-ol (Precursor) B Alkoxide Nucleophile A->B NaH / NMP (-H2 gas) C Meisenheimer Complex B->C Addition D Target Product: C11H14N2O3 C->D -F (Elimination) E 4-Fluoronitrobenzene (Electrophile) E->C SNAr Attack

SNAr mechanism for 1-Methyl-3-(4-nitrophenoxy)pyrrolidine synthesis.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . The physical changes observed during the reaction (gas evolution, color changes) and the specific workup steps inherently confirm the success and purity of the transformation.

Step-by-Step Methodology
  • Preparation & Deprotonation:

    • In a flame-dried Schlenk flask under N2, dissolve 1-methylpyrrolidin-3-ol (1.0 equiv, 10 mmol) in anhydrous NMP (20 mL).

    • Cool to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv, 12 mmol).

    • Self-Validation Check: The immediate evolution of H2 gas confirms active deprotonation. Wait until bubbling ceases (approx. 30 mins) to ensure quantitative alkoxide formation.

  • Electrophile Addition:

    • Slowly add 4-fluoronitrobenzene (1.05 equiv, 10.5 mmol) dropwise. The solution will typically transition to a deep yellow/orange hue, indicative of Meisenheimer complex formation.

  • Reaction Execution:

    • Warm the mixture to room temperature, then heat to 60 °C for 4 hours.

    • Causality: 60 °C provides sufficient thermal energy to overcome the activation barrier of fluoride elimination without causing thermal degradation of the pyrrolidine ring.

  • Quenching & Biphasic Workup:

    • Cool to 0 °C and carefully quench with saturated aqueous NH4Cl (30 mL).

    • Extract with Ethyl Acetate (EtOAc) (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 30 mL) and brine (30 mL).

    • Self-Validation Check: NMP is highly water-soluble. The specific use of a 5% LiCl wash aggressively pulls any residual NMP out of the EtOAc layer, ensuring the organic phase contains only the target product and minor non-polar impurities.

  • Isolation:

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH 95:5) to yield the pure product.

Table 2: Reaction Optimization Matrix
BaseSolventTemperatureOutcome & Mechanistic Causality
K2CO3DMF90 °CModerate yield (60%); competitive DMF degradation products observed.
Cs2CO3DMSO80 °CGood yield (75%); difficult aqueous workup due to DMSO miscibility.
NaH NMP 60 °C Optimal yield (>90%); quantitative deprotonation, clean impurity profile.

Analytical Characterization Standards

To verify the molecular weight (222.24 g/mol ) and formula (C11H14N2O3), the isolated compound must be subjected to the following analytical suite:

  • LC-MS (ESI+): The base peak must appear at m/z 223.1 [M+H]⁺ . The absence of a peak at m/z 102 (unreacted pyrrolidinol) confirms reaction completion.

  • ¹H NMR (400 MHz, CDCl₃):

    • The nitroaromatic system will display a classic AA'BB' pattern: a doublet at ~8.2 ppm (2H, adjacent to -NO2) and a doublet at ~6.9 ppm (2H, adjacent to ether oxygen).

    • The pyrrolidine core will show a distinct multiplet at ~4.9 ppm (1H) corresponding to the methine proton (CH-O) shifted downfield by the electronegative ether linkage.

    • A sharp singlet at ~2.4 ppm (3H) confirms the intact N-methyl group.

Applications in Drug Development

Once validated, 1-Methyl-3-(4-nitrophenoxy)pyrrolidine is rarely the final drug candidate. Instead, it is subjected to catalytic hydrogenation (e.g., H2, Pd/C) to reduce the nitro group to an aniline. This resulting 4-(1-methylpyrrolidin-3-yloxy)aniline is a highly nucleophilic building block used to synthesize targeted kinase inhibitors, GPCR antagonists, and advanced therapeutic modalities .

References

  • Acevedo, O., & Jorgensen, W. L. (2004). "Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations." Semantic Scholar. Available at:[Link]

  • RSC Publishing. (2024). "Al2O3 promoted mechanochemical nucleophilic aromatic substitution." RSC Publishing. Available at: [Link]

Thermodynamic properties of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Characterization of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Abstract

1-Methyl-3-(4-nitrophenoxy)pyrrolidine is a molecule of interest within drug discovery and materials science, yet its fundamental thermodynamic properties remain largely uncharacterized in publicly accessible literature. This guide provides a comprehensive framework for the experimental determination and computational prediction of these crucial parameters. As a Senior Application Scientist, the following narrative synthesizes established methodologies with practical insights, offering a robust workflow for researchers. This document is structured to empower scientists to meticulously evaluate the thermodynamic landscape of this and similar novel compounds, ensuring data integrity and reproducibility.

Introduction: The "Why" Behind Thermodynamic Scrutiny

The thermodynamic properties of a compound like 1-Methyl-3-(4-nitrophenoxy)pyrrolidine are not mere academic data points; they are critical indicators of its behavior in various applications. For drug development professionals, these properties govern solubility, stability, and receptor binding affinity—key determinants of a drug candidate's viability. For materials scientists, they inform on phase transitions, polymorphism, and formulation stability. Understanding the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) associated with this molecule is fundamental to predicting its behavior and optimizing its application. This guide outlines a validated pathway to obtaining these essential data.

The Integrated Characterization Workflow

A comprehensive understanding of a novel compound's thermodynamics is best achieved by integrating experimental measurements with computational modeling. This dual approach provides a system of checks and balances: experimental data grounds theoretical models in reality, while computational analysis can elucidate mechanisms that are difficult to observe directly.

Below is a proposed workflow for the thermodynamic characterization of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine.

Thermodynamic_Characterization_Workflow cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Experimental Thermodynamics cluster_2 Phase 3: Computational Modeling cluster_3 Phase 4: Data Synthesis & Analysis Synthesis Synthesis of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Analysis Purity & Identity Confirmation (NMR, HPLC, Mass Spec) Purification->Purity_Analysis DSC Differential Scanning Calorimetry (DSC) (Melting Point, Enthalpy of Fusion, Heat Capacity) Purity_Analysis->DSC TGA Thermogravimetric Analysis (TGA) (Decomposition Temperature, Thermal Stability) Purity_Analysis->TGA ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity, if applicable) Purity_Analysis->ITC Solubility Solubility Studies (Kinetic & Thermodynamic) Purity_Analysis->Solubility Data_Integration Integration of Experimental & Computational Data DSC->Data_Integration TGA->Data_Integration DFT Density Functional Theory (DFT) (Optimized Geometry, Vibrational Frequencies) Energy_Calc Calculation of Enthalpy, Entropy, and Gibbs Free Energy DFT->Energy_Calc Energy_Calc->Data_Integration

Caption: Integrated workflow for thermodynamic characterization.

Experimental Determination of Thermodynamic Properties

The foundation of any thermodynamic study is precise and accurate experimental measurement. The following protocols are standard in the field and provide a self-validating system when performed correctly.

Material Purity: A Non-Negotiable Prerequisite

Protocol for Purity and Identity Confirmation:

  • Synthesis: Synthesize the target compound using established organic chemistry methods.

  • Purification: Purify the crude product using column chromatography followed by recrystallization to achieve high purity.

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to assess purity. An ideal result is a single, sharp peak, indicating >99% purity.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure. The observed shifts and coupling constants should match the expected structure of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to further confirm its identity.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for thermal analysis. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol for DSC Analysis:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 3-5 mg of purified 1-Methyl-3-(4-nitrophenoxy)pyrrolidine into an aluminum DSC pan. Hermetically seal the pan.

  • Experimental Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan to observe any changes in thermal behavior after the initial melt.

  • Data Analysis: From the resulting thermogram, determine the melting point (Tₘ), the enthalpy of fusion (ΔHfus), and the heat capacity (Cₚ).

ParameterSymbolDescription
Melting PointTₘThe temperature at which the solid and liquid phases are in equilibrium.
Enthalpy of FusionΔHfusThe heat absorbed by the substance during melting.
Heat CapacityCₚThe amount of heat required to raise the temperature of the sample by 1°C.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is crucial for determining the thermal stability and decomposition temperature of the compound.

Experimental Protocol for TGA Analysis:

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Weigh 5-10 mg of the purified compound into a TGA pan.

  • Experimental Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition.

Computational Prediction of Thermodynamic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict and understand the thermodynamic properties of molecules at an atomic level.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and thermodynamic properties.

Computational Workflow for DFT Analysis:

DFT_Workflow Input Build 3D Structure of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine GeoOpt Geometry Optimization (e.g., B3LYP/6-31G*) Input->GeoOpt FreqCalc Frequency Calculation (at the same level of theory) GeoOpt->FreqCalc Verify no imaginary frequencies Thermo_Prop Extraction of Thermodynamic Data (Enthalpy, Entropy, Gibbs Free Energy) FreqCalc->Thermo_Prop Output Predicted Thermodynamic Properties Thermo_Prop->Output

Caption: Workflow for DFT-based thermodynamic property prediction.

Protocol for DFT Calculations:

  • Structure Building: Construct the 3D model of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. This is a critical step to ensure that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to calculate the vibrational contributions to the thermodynamic properties.

  • Thermodynamic Data Extraction: From the output of the frequency calculation, extract the standard thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy.

PropertySource from DFT Calculation
Enthalpy (H)Sum of electronic and thermal enthalpies.
Entropy (S)Sum of translational, rotational, vibrational, and electronic entropies.
Gibbs Free Energy (G)G = H - TS

Data Synthesis and Interpretation

The true power of this approach lies in the synthesis of experimental and computational data. For example, the computationally predicted heat capacity can be compared with the value measured by DSC. A strong correlation between the two validates both the experimental setup and the computational model. Discrepancies, on the other hand, can point to interesting phenomena such as polymorphism or the presence of intermolecular interactions not accounted for in the gas-phase computational model.

Conclusion

The thermodynamic characterization of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine is a multi-faceted process that requires a rigorous and integrated approach. By combining state-of-the-art experimental techniques like DSC and TGA with powerful computational methods like DFT, researchers can build a comprehensive and reliable thermodynamic profile of this and other novel compounds. This guide provides a robust framework for undertaking such an investigation, emphasizing the importance of sample purity, methodical experimentation, and the synergy between empirical and theoretical data. The insights gained from such studies are invaluable for advancing drug development and materials science.

References

As this guide outlines a methodology for characterizing a compound with limited specific public data, the references below point to authoritative sources for the techniques described.

  • Thermogravimetric Analysis (TGA): Principles and Applications. (Mettler Toledo). [Link]

  • Gaussian 16 Manual. (Gaussian, Inc.). [Link]

  • Essentials of Computational Chemistry: Theories and Models, 2nd Edition. (Christopher J. Cramer). (Wiley). [Link]

In-Depth Technical Guide: Synthesis, Derivatization, and Pharmacological Profiling of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-Methyl-3-(4-nitrophenoxy)pyrrolidine scaffold is a highly privileged building block in modern medicinal chemistry. Aryloxypyrrolidines are foundational to the architecture of numerous central nervous system (CNS) agents, including 5-HT2C receptor antagonists, factor Xa inhibitors, and histamine H3 receptor modulators[1]. This whitepaper provides a comprehensive technical roadmap for drug development professionals, detailing the structural rationale, validated synthetic workflows, and pharmacological applications of this critical intermediate and its downstream derivatives.

Structural Rationale and Physicochemical Profiling

The strategic value of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine lies in its tripartite structure, which offers both pharmacokinetic advantages and synthetic versatility:

  • The Pyrrolidine Core: Provides essential conformational restriction, locking attached pharmacophores into favorable vectors for deep-pocket receptor binding.

  • The 1-Methyl Tertiary Amine: Maintains a basic pKa (~8.5–9.0), ensuring the molecule is protonated at physiological pH. This is a strict prerequisite for anchoring to the conserved aspartate residues found in aminergic G-protein coupled receptors (GPCRs).

  • The 4-Nitrophenoxy Moiety: The ether linkage is metabolically robust compared to esters or amides. The nitro group acts as a biologically inert "masked" amine, which, upon reduction, yields a highly nucleophilic aniline ready for divergent late-stage functionalization.

To support orthogonal synthetic strategies, the N -Boc protected variant is also widely utilized and commercially available[2], allowing chemists to derivatize the pyrrolidine nitrogen after the aryloxy system is established.

Quantitative Data: Physicochemical Properties of Core Intermediates
Compound NameMolecular FormulaMW ( g/mol )Key Structural FeaturePrimary Synthetic Utility
1-Methyl-3-(4-nitrophenoxy)pyrrolidine C11H14N2O3222.24Nitroarene etherStable electrophilic precursor / Pro-nucleophile
1-Methyl-3-(4-aminophenoxy)pyrrolidine C11H16N2O192.26Aniline etherNucleophilic hub for amides, ureas, and sulfonamides
tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate C15H20N2O5308.33N-Boc protected amineOrthogonally protected building block[2]

Synthetic Methodologies and Workflow

While the Mitsunobu reaction is a classic approach for synthesizing aryloxypyrrolidines, it suffers from the generation of stoichiometric triphenylphosphine oxide waste and potential racemization[1]. For 4-nitrophenoxy derivatives, Nucleophilic Aromatic Substitution (SNAr) is the superior choice. The strong electron-withdrawing nature of the para-nitro group highly activates fluorobenzenes toward nucleophilic attack by alkoxides, ensuring high yields and complete retention of stereochemistry.

SynthWorkflow N1 1-Methylpyrrolidin-3-ol + 1-Fluoro-4-nitrobenzene N2 SNAr Reaction (NaH, DMF, 0°C to RT) N1->N2 N3 1-Methyl-3-(4-nitrophenoxy) pyrrolidine N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2, MeOH) N3->N4 N5 1-Methyl-3-(4-aminophenoxy) pyrrolidine N4->N5 N6 Electrophilic Derivatization (Acyl chlorides, Isocyanates) N5->N6 N7 Bioactive Derivatives (Amides, Ureas, Sulfonamides) N6->N7

Stepwise synthetic workflow from starting materials to bioactive aryloxypyrrolidine derivatives.

Validated Experimental Protocols

As a self-validating system, the following protocols are designed with built-in visual and analytical cues to ensure experimental integrity.

Protocol A: SNAr Synthesis of the Core Ether

Objective: Form the 1-Methyl-3-(4-nitrophenoxy)pyrrolidine core via SNAr.

  • Deprotonation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add 1-methylpyrrolidin-3-ol (1.0 eq) dropwise.

    • Causality & Validation: NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide. The evolution of H₂ gas provides a self-validating visual cue that the active nucleophile is forming.

  • Substitution: Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The para-nitro group stabilizes the intermediate Meisenheimer complex, drastically lowering the activation energy for fluoride displacement.

  • Workup & Isolation: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl or brine to remove residual DMF. Dry over MgSO₄ and concentrate in vacuo.

  • Analytical Validation: Monitor via TLC (DCM:MeOH 9:1). The product will be highly UV-active. Confirm via ¹H NMR by observing the characteristic downfield shift of the pyrrolidine C3 proton multiplet (~4.9–5.1 ppm).

Protocol B: Reduction to the Aniline Hub

Objective: Reduce the nitro group to yield 1-Methyl-3-(4-aminophenoxy)pyrrolidine.

  • Reaction Setup: Dissolve the nitro intermediate in anhydrous Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 12 hours at room temperature.

    • Causality: Pd/C selectively reduces the nitro group to an aniline without cleaving the ether linkage. Hydrogenolysis of alkyl-aryl ethers typically requires much harsher conditions (e.g., elevated pressure and heat), ensuring chemoselectivity.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess Methanol.

  • Analytical Validation: The reaction is visually validated by the disappearance of the distinct yellow tint characteristic of nitroaromatics, yielding a colorless to pale-brown solution. LC-MS will confirm the [M+H]⁺ mass shift from 223 to 193.

Pharmacological Applications and Receptor Mechanics

Derivatives synthesized from the 1-methyl-3-(4-aminophenoxy)pyrrolidine hub exhibit pronounced polypharmacology across multiple therapeutic domains:

  • GABA-Transaminase (GABA-T) Inhibition: Aryloxypyrrolidine-2,5-dione derivatives have demonstrated significant in vitro brain GABA-T inhibitory activity, highlighting their potential as potent anticonvulsant agents[3]. By inhibiting GABA-T, these compounds prevent the degradation of the inhibitory neurotransmitter GABA, raising its levels in the CNS.

  • Cellular Protection & Immunomodulation: Specific 1-(4-acetylphenyl)-3-aryloxypyrrolidine derivatives have been evaluated for their robust antioxidant properties and their ability to protect against bleomycin-dependent DNA damage[4].

  • Histamine H3 Receptor Antagonism: The structural topology of aryloxypyrrolidines perfectly matches the pharmacophore model for H3 receptor inverse agonists/antagonists. By blocking presynaptic H3 autoreceptors, these derivatives disinhibit adenylate cyclase, leading to an influx of calcium and the subsequent exocytosis of wake-promoting neurotransmitters (Histamine, Acetylcholine, Dopamine).

H3Pathway Drug Aryloxypyrrolidine Derivative H3R Presynaptic H3 Receptor (GPCR) Drug->H3R Antagonizes Gi Gi/o Protein Complex (Inactivated) H3R->Gi Blocks activation AC Adenylate Cyclase (Disinhibited) Gi->AC Removes inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes Ca Voltage-Gated Ca2+ Channels (Opened) cAMP->Ca Promotes Release Neurotransmitter Release (Histamine, ACh, DA) Ca->Release Triggers exocytosis

Mechanism of action for aryloxypyrrolidine derivatives acting as H3 receptor antagonists.

References

  • Schwarz, J. B., et al. (2008). Convenient Preparation of Optically Pure 3-Aryloxy-pyrrolidines. Synthetic Communications, 38(4), 517–524. URL: [Link]

  • Patel, J. R., Dholakiya, B. Z., & Mishra, N. (2013). In vitro brain GABA-transaminase activity of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives. Journal of Pharmacy Research, 6(4), 442-446. URL: [Link]

  • Ibraheem, H. H., et al. (2014). In-vitro cytotoxicity, antioxidant, bleomycin-dependent DNA damage and immunomodulatory evaluation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione based derivatives. Medicinal Chemistry Research, 23(8), 3907-3915. URL: [Link]

Sources

Technical Whitepaper: Synthesis, Profiling, and Applications of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the phenoxypyrrolidine scaffold has emerged as a privileged structure, particularly in the development of central nervous system (CNS) therapeutics. 1-Methyl-3-(4-nitrophenoxy)pyrrolidine (Formula: C₁₁H₁₄N₂O₃) serves as a highly versatile, advanced synthetic intermediate. By combining the basicity and conformational rigidity of a 1-methylpyrrolidine ring with the latent reactivity of a 4-nitrophenoxy group, this molecule acts as a critical building block for synthesizing complex neurotherapeutics, including and Beta-secretase 1 (BACE-1) inhibitors.

This guide provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for research and process chemists.

Physicochemical Profiling & Structural Causality

The architectural design of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine is highly intentional. The tertiary amine provides a basic center (pKa ~8.5) that ensures aqueous solubility while remaining largely un-ionized in the lipid-rich environment of the blood-brain barrier (BBB). The ether linkage acts as a metabolically stable spacer, preventing the rapid enzymatic cleavage often seen with ester or amide linkers.

Table 1: Physicochemical Properties and Pharmacokinetic Implications

PropertyValueRationale / Implication
Molecular Formula C₁₁H₁₄N₂O₃Core scaffold composition.
Molecular Weight 222.24 g/mol Highly ligand-efficient; leaves ample room for downstream molecular weight growth without violating Lipinski's Rule of 5.
Topological Polar Surface Area ~61.5 ŲOptimal for BBB penetration (CNS-active drugs typically require a TPSA < 90 Ų).
Hydrogen Bond Donors 0Absence of donors enhances passive membrane permeability.
Hydrogen Bond Acceptors 4Provides sufficient interaction points for target receptor binding.
Rotatable Bonds 3Limits entropic penalty upon target binding, maintaining required structural rigidity.

Synthetic Methodologies: Mechanistic Rationale

The synthesis of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine relies on the formation of the critical ether C-O bond. Depending on the stereochemical requirements of the final active pharmaceutical ingredient (API), chemists must choose between two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Causality: The SNAr reaction is the preferred route for scalable synthesis. The strong electron-withdrawing nature of the nitro group at the para position of severely depletes the electron density of the fluorinated carbon. This lowers the lowest unoccupied molecular orbital (LUMO) energy, dramatically reducing the activation barrier for nucleophilic attack by the alkoxide of. This route proceeds with retention of stereochemistry .

Route B: The Mitsunobu Reaction

Causality: When a specific enantiomer is required and the available starting alcohol possesses the opposite stereocenter, the Mitsunobu reaction is deployed. Utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), the hydroxyl group of 1-methylpyrrolidin-3-ol is activated into a superior leaving group. The subsequent attack by 4-nitrophenol occurs via an SN2 mechanism, resulting in a complete Walden inversion of the stereocenter.

G A 1-Methylpyrrolidin-3-ol D SNAr Reaction (NaH, DMF, 80°C) A->D E Mitsunobu Reaction (DIAD, PPh3, THF) A->E B 1-Fluoro-4-nitrobenzene B->D C 4-Nitrophenol C->E F 1-Methyl-3-(4-nitrophenoxy)pyrrolidine D->F E->F Walden Inversion

Synthetic pathways for 1-Methyl-3-(4-nitrophenoxy)pyrrolidine via SNAr and Mitsunobu reactions.

Table 2: Comparative Analysis of Synthetic Routes

ParameterSNAr RouteMitsunobu Route
Reagents NaH, 1-Fluoro-4-nitrobenzeneDIAD, PPh₃, 4-Nitrophenol
Stereochemistry RetentionInversion
Typical Yield 75 - 85%60 - 70%
Byproduct Profile NaF (Easily removed via aqueous wash)Triphenylphosphine oxide (Requires chromatography)
Process Scalability ExcellentModerate

Experimental Workflow: SNAr Protocol

The following step-by-step methodology details the SNAr route. This protocol is designed as a self-validating system; the visual cues (gas evolution, color change) and phase-separation logic inherently confirm reaction progress.

Reagents Required:

  • 1-Methylpyrrolidin-3-ol (1.0 equiv, 10 mmol, 1.01 g)

  • 1-Fluoro-4-nitrobenzene (1.1 equiv, 11 mmol, 1.55 g)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv, 15 mmol, 0.60 g)

  • Anhydrous Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Alkoxide Generation: Charge an oven-dried, argon-flushed round-bottom flask with anhydrous DMF (15 mL) and cool to 0°C using an ice bath. Carefully add NaH. Self-Validation: The suspension should appear grey.

  • Alcohol Addition: Dissolve 1-Methylpyrrolidin-3-ol in 5 mL of DMF and add dropwise to the NaH suspension over 10 minutes. Causality: Dropwise addition controls the exothermic deprotonation. Evolution of H₂ gas visually validates alkoxide formation. Stir for 30 minutes at room temperature.

  • Electrophile Coupling: Re-cool the flask to 0°C. Add 1-Fluoro-4-nitrobenzene dropwise. The solution will rapidly transition to a deep yellow/orange color, indicating the formation of the Meisenheimer complex intermediate.

  • Thermal Drive: Heat the reaction mixture to 80°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the fluoronitrobenzene spot confirms completion.

  • Quench and Extraction: Cool to room temperature and carefully quench with ice water (50 mL) to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure product.

Downstream Applications in Drug Discovery

The true value of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine lies in its nitro group, which serves as a synthetic placeholder. Through catalytic hydrogenation (Pd/C, H₂), the nitro group is cleanly reduced to an aniline derivative: 1-Methyl-3-(4-aminophenoxy)pyrrolidine .

This aniline is a highly reactive nucleophile that can be seamlessly converted into amides, ureas, or sulfonamides. Historically, this specific phenoxypyrrolidine transition has been a cornerstone in discovering orally efficacious for Alzheimer's disease, as the pyrrolidine ring anchors into the catalytic aspartate dyad of the enzyme while the functionalized aniline reaches into the S1/S3 subpockets.

G A 1-Methyl-3-(4-nitrophenoxy)pyrrolidine B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B C 1-Methyl-3-(4-aminophenoxy)pyrrolidine B->C D Amidation / Urea Formation C->D E BACE-1 Inhibitors (Alzheimer's Disease) D->E F Histamine H3 Antagonists (Cognitive Enhancement) D->F

Downstream derivatization of the nitrophenoxy scaffold into CNS-active therapeutic agents.

References

  • National Center for Biotechnology Information. "1-Methylpyrrolidin-3-ol." PubChem Compound Summary for CID 2723659. Accessed March 12, 2026.[Link]

  • National Center for Biotechnology Information. "1-Fluoro-4-nitrobenzene." PubChem Compound Summary for CID 9743. Accessed March 12, 2026.[Link]

  • Iserloh, U., Pan, J., Stamford, A. W., et al. "Discovery of an orally efficacious 4-phenoxypyrrolidine-based BACE-1 inhibitor." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 2, 2008, pp. 418-422.[Link]

The History and Discovery of Nitrophenoxy Pyrrolidine Scaffolds in Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The Evolutionary Imperative: Targeting GyrB and ParE

The escalating crisis of antimicrobial resistance (AMR) has fundamentally compromised the efficacy of our existing antibiotic arsenal. Historically, fluoroquinolones have been the gold standard for targeting bacterial type II topoisomerases—specifically the DNA cleavage domains of DNA gyrase (GyrA) and topoisomerase IV (ParC). However, target-site mutations have rendered these drugs increasingly ineffective.

To circumvent this, structural biologists and medicinal chemists pivoted toward the highly conserved ATP-binding domains located on the GyrB and ParE subunits. While the aminocoumarin novobiocin proved that GyrB is a clinically viable target, its poor pharmacokinetic profile and eukaryotic toxicity halted its widespread use. The search for a new, synthetic, ATP-competitive inhibitor class led to the discovery of N-phenylpyrrolamides, a breakthrough made possible by the strategic integration of the nitrophenoxy pyrrolidine scaffold .

Scaffold Discovery: The Emergence of Nitrophenoxy Pyrrolidines

Early iterations of pyrrolamide inhibitors suffered from severe limitations: they were highly lipophilic, exhibited poor aqueous solubility, and failed to penetrate the complex outer membrane and efflux pump networks of Gram-negative bacteria like Escherichia coli.

The introduction of the nitrophenoxy pyrrolidine core—most commonly synthesized as tert-butyl 3-(nitrophenoxy)pyrrolidine-1-carboxylate—solved a critical multidimensional drug design problem :

  • The Synthetic Vector : The nitro group serves as a highly stable, masked aniline. Once reduced, it provides the exact geometric vector required for amide coupling with pyrrole-carboxylic acids, locking the molecule into a bioactive conformation.

  • The Solubilizing Appendage : The pyrrolidine ring acts as a basic amine (pKa ~9.0 when deprotected). At physiological pH, it is protonated, drastically improving aqueous solubility and facilitating porin-mediated entry into Gram-negative pathogens.

  • The Conformational Hinge : The ether linkage between the phenoxy ring and the pyrrolidine provides rotational flexibility, allowing the molecule to navigate the narrow entrance of the GyrB ATP-binding cleft before anchoring itself.

Mechanistic Causality: The Binding Architecture

As a Senior Application Scientist, it is crucial to understand why this scaffold is so effective at the molecular level. The nitrophenoxy pyrrolidine scaffold is not merely a structural linker; it is a highly tuned thermodynamic engine for target engagement.

When the scaffold is converted into the final N-phenylpyrrolamide drug, it acts as a competitive antagonist for ATP. The pyrrole amide forms a critical, highly conserved hydrogen bond with the Asp73 residue in the E. coli GyrB pocket. Concurrently, the phenoxy ring engages in π -alkyl stacking with hydrophobic residues (Val120, Ile78). Finally, the pyrrolidine moiety projects outward into the solvent-exposed region, where its positive charge interacts with the surrounding water network, preventing the molecule from being easily recognized and extruded by RND-family efflux pumps.

G N1 Pyrrole Amide Core (H-Bond Donor) N2 Asp73 (GyrB) (Conserved Target) N1->N2 Direct H-Bond N3 Phenoxy Linker (Hydrophobic Core) N1->N3 Covalent Bond N4 Val120 / Ile78 (Hydrophobic Pocket) N3->N4 Pi-Alkyl Stacking N5 Pyrrolidine Scaffold (Solvent Vector) N3->N5 Ether Linkage N6 Solvent Network (Aqueous Solubility) N5->N6 Protonation (pKa ~9)

Fig 1: Binding interaction network of pyrrolidine-derived inhibitors within the GyrB ATP pocket.

Synthetic Methodology: Assembly of the Core Scaffold

The synthesis of the nitrophenoxy pyrrolidine scaffold relies on a stereospecific Mitsunobu etherification. The spatial orientation of the pyrrolidine ring is paramount; the (S)-enantiomer exhibits vastly superior binding kinetics compared to the (R)-enantiomer .

Protocol: Stereospecific Synthesis of tert-butyl (S)-3-(5-(methoxycarbonyl)-2-nitrophenoxy)pyrrolidine-1-carboxylate

  • Objective : To synthesize the core scaffold with complete stereochemical inversion from the (R)-alcohol precursor.

  • Causality Insight : The Mitsunobu reaction is highly sensitive to the pKa of the nucleophile. The electron-withdrawing nitro group on the phenol lowers its pKa to < 8. This acidity is a strict thermodynamic requirement to protonate the DIAD-PPh3 betaine intermediate, driving the reaction forward and ensuring 100% stereoinversion via an SN2 mechanism.

Step-by-Step Workflow :

  • Reagent Preparation : Dissolve methyl 3-hydroxy-4-nitrobenzoate (1.0 eq) and triphenylphosphine (PPh3, 1.3 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Self-Validation Check: Ensure THF is strictly anhydrous (Karl Fischer titration < 50 ppm). Trace moisture will prematurely hydrolyze the betaine intermediate, resulting in a failed reaction.

  • Alcohol Addition : Add tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.2 eq) to the stirring solution.

  • Activation : Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.3 eq) over 15–20 minutes.

    • Causality Insight: Slow addition controls the highly exothermic formation of the PPh3-DIAD adduct, preventing thermal degradation of the reagents.

  • Propagation : Allow the reaction to warm to room temperature naturally and stir for 12 hours. Monitor progression via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The reaction is complete when the distinct yellow spot of the starting phenol is fully consumed.

  • Workup & Isolation : Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (SiO2) to isolate the pure (S)-enantiomer as a crystalline solid.

  • Downstream Activation : The nitro group is subsequently reduced to an aniline using mild catalytic hydrogenation (H2, Pd/C) to prevent cleavage of the newly formed ether bond, readying the scaffold for amide coupling.

Quantitative SAR and Biological Efficacy

The integration of the nitrophenoxy pyrrolidine scaffold yields profound improvements in both target affinity and whole-cell antibacterial activity. The table below summarizes the Structure-Activity Relationship (SAR) demonstrating the necessity of the stereospecific pyrrolidine moiety .

Table 1: Quantitative SAR of N-Phenylpyrrolamide Derivatives

Scaffold ModificationE. coli GyrB IC50 (nM)E. faecalis MIC (µM)E. coli (wt) + PAβN MIC (µM)
Des-pyrrolidine (Phenoxy only) > 1000> 100> 100
Racemic Nitrophenoxy Pyrrolidine 15050.025.0
(S)-Nitrophenoxy Pyrrolidine 4712.53.13
(R)-Nitrophenoxy Pyrrolidine 320> 50> 50

Data Interpretation: The (S)-pyrrolidine derivative achieves low nanomolar enzyme inhibition. Furthermore, when tested against wild-type E. coli in the presence of the efflux pump inhibitor PAβN (phenylalanine-arginine β -naphthylamide), the MIC drops to 3.13 µM, proving that the scaffold successfully crosses the outer membrane but is subject to active efflux in Gram-negative species.

Translational Outlook

The discovery and refinement of the nitrophenoxy pyrrolidine scaffold have revitalized the pipeline for topoisomerase inhibitors. Recently, this exact scaffold has been deployed to develop narrow-spectrum antibacterials against highly resistant mycobacteria, yielding compounds with exceptional activity against Mycobacterium tuberculosis (MIC = 2.5 µM) and M. abscessus (MIC = 0.63 µM) without apparent eukaryotic toxicity .

Future drug development efforts are heavily focused on fine-tuning the basicity of the pyrrolidine nitrogen and exploring dual ParE/GyrB targeting to minimize the Frequency of Resistance (FoR), ensuring this chemical class can eventually transition from the bench to the clinic.

References

  • New N-phenylpyrrolamide DNA gyrase B inhibitors: Optimization of efficacy and antibacterial activity European Journal of Medicinal Chemistry (2018). URL:[Link]

  • Synthesis and Evaluation of N-Phenylpyrrolamides as DNA Gyrase B Inhibitors ChemMedChem (2018). URL:[Link]

  • Development of narrow-spectrum topoisomerase-targeting antibacterials against mycobacteria European Journal of Medicinal Chemistry (2024). URL:[Link]

  • World Intellectual Property Organization / Google Patents (2022).

A Technical Guide to the Target Deconvolution of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of specific molecular targets is a critical and often rate-limiting step in the development of novel therapeutics. 1-Methyl-3-(4-nitrophenoxy)pyrrolidine is a novel chemical entity whose biological activity profile is yet to be characterized. This guide provides a comprehensive, technically-focused framework for the systematic identification and validation of its potential protein targets. By integrating computational prediction with robust experimental strategies, this document outlines a self-validating workflow designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causal logic behind experimental choices, moving from broad, in silico hypothesis generation to specific, high-confidence target validation through rigorous biophysical and cellular assays.

Introduction and Structural Analysis

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is critical for achieving target selectivity.[2] The structure of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine presents several key features that inform our initial hypotheses:

  • 1-Methyl-pyrrolidine Core: This saturated heterocycle is a versatile scaffold known to be present in compounds targeting a wide range of biological entities, including enzymes and receptors involved in cancer, inflammation, and central nervous system disorders.[2][4] The N-methyl group can influence solubility and may serve as a hydrogen bond acceptor.[5]

  • Ether Linkage: This linker provides rotational flexibility, allowing the two ring systems to adopt various spatial orientations for optimal target binding.

  • 4-Nitrophenoxy Group: The nitroaromatic moiety is a strong electron-withdrawing group that significantly influences the molecule's electronic properties.[6] Importantly, nitroaromatic compounds can undergo bioreduction in cellular environments, particularly under hypoxic conditions, to form reactive intermediates.[7][8] This process is central to the mechanism of action for many antimicrobial and anticancer drugs and suggests that enzymes like nitroreductases could be potential targets.[6][7]

Given these structural alerts, a systematic approach is required to elucidate the specific protein(s) with which this compound interacts to exert a potential biological effect.

In Silico Target Prediction: A Hypothesis-Driven Start

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently generate a ranked list of plausible biological targets, streamlining the discovery process.[9][10] This in silico phase is crucial for building initial, testable hypotheses.

Rationale and Approach

The core principle of in silico target prediction is that a compound's structure dictates its function. By comparing 1-Methyl-3-(4-nitrophenoxy)pyrrolidine to vast databases of compounds with known biological activities, we can infer its likely targets.[11][12] A multi-pronged approach is recommended:

  • Ligand-Based Similarity Searching: This method relies on the principle that structurally similar molecules often bind to similar targets.[12] By screening databases like ChEMBL and PubChem, we can identify known drugs or probes that share scaffolds with our compound of interest and collate their primary targets.

  • Reverse/Inverse Docking: This technique "docks" the small molecule structure against a library of 3D protein structures to predict potential binding partners based on favorable interaction energies.[12] This can uncover targets that may not have been identified through simple similarity searches.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for biological activity and uses this model to search for proteins with complementary binding sites.

Workflow and Anticipated Target Classes

The computational workflow is designed to move from broad similarity searches to more refined structural predictions.

in_silico_workflow cluster_0 Hypothesis Generation cluster_1 Data Integration & Prioritization Compound 1-Methyl-3-(4-nitrophenoxy) pyrrolidine Structure Similarity Ligand Similarity (ChEMBL, PubChem) Compound->Similarity Docking Reverse Docking (PDB Library) Compound->Docking Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Analysis Target List Integration & Scoring Similarity->Analysis Docking->Analysis Pharmacophore->Analysis Hypothesis Prioritized Target Hypotheses Analysis->Hypothesis acms_workflow cluster_0 Probe Preparation cluster_1 Affinity Pulldown cluster_2 Protein Identification Synth Synthesize Linker- Modified Compound Immob Immobilize on Agarose Beads Synth->Immob Incubate Incubate Lysate with Beads Immob->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Away Non- Specific Binders Incubate->Wash Elute Elute & Digest Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify Enriched Proteins MS->Analysis validation_workflow cluster_0 Cellular Engagement cluster_1 Biophysical Confirmation cluster_2 Functional Validation InitialHits Putative Hits from AC-MS & In Silico CETSA CETSA (Thermal Shift) InitialHits->CETSA SPR Surface Plasmon Resonance (SPR) CETSA->SPR Confirm with purified protein BindingData Quantitative Data (ka, kd, KD) SPR->BindingData FunctionalAssay Enzymatic / Cell-Based Functional Assay SPR->FunctionalAssay ActivityData Activity Data (IC50 / EC50) FunctionalAssay->ActivityData ValidatedTarget Validated Biological Target FunctionalAssay->ValidatedTarget

Sources

Methodological & Application

Application Note: Strategic Synthesis Protocols for 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-(4-nitrophenoxy)pyrrolidine is a highly versatile building block frequently utilized in the pharmaceutical industry for the development of targeted therapeutics, including VEGFR3 kinase inhibitors[1] and MALT1 proteolytic inhibitors [2].

As a Senior Application Scientist, I have designed this protocol guide to provide drug development professionals with two distinct, field-proven synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction . The choice between these pathways is dictated by the stereochemical requirements of your target API.

Strategic Mechanistic Pathways

To ensure a self-validating and predictable workflow, it is critical to understand the causality behind the reaction design.

SynthesisStrategy Start Target Molecule: 1-Methyl-3-(4-nitrophenoxy)pyrrolidine Stereo Stereochemical Requirement? Start->Stereo SNAr SNAr Pathway (Retention of Configuration) Stereo->SNAr Racemic / Retention Mitsunobu Mitsunobu Pathway (Inversion of Configuration) Stereo->Mitsunobu Enantiopure Inversion ReagentsSNAr Reagents: 1-fluoro-4-nitrobenzene + KOtBu SNAr->ReagentsSNAr ReagentsMits Reagents: 4-nitrophenol + PPh3 + DIAD Mitsunobu->ReagentsMits

Decision tree for selecting the synthesis pathway based on stereochemical requirements.

Mechanistic Rationale & Causality
  • The SNAr Advantage (Retention): When utilizing racemic starting materials or when retention of the stereocenter is required, SNAr is the highly scalable method of choice. We utilize 1-fluoro-4-nitrobenzene rather than the chloro-analogue. Why? Because the rate-determining step in SNAr is the formation of the Meisenheimer complex. Fluorine's extreme electronegativity strongly polarizes the C-F bond, accelerating nucleophilic attack and stabilizing the intermediate complex far better than chlorine[2].

  • The Mitsunobu Advantage (Inversion): If your workflow starts with an enantiopure alcohol (e.g., (S)-1-methylpyrrolidin-3-ol) and requires strict inversion to the (R)-enantiomer, the Mitsunobu reaction is mandatory. The reaction proceeds via an SN2 mechanism driven by the redox condensation of triphenylphosphine (PPh3) and DIAD, completely inverting the stereocenter [3].

SNArWorkflow Step1 1. Deprotonation (KOtBu / THF) Step2 2. Nucleophilic Attack (Add Ar-F) Step1->Step2 Step3 3. Meisenheimer Complex Step2->Step3 Step4 4. Elimination (Loss of F-) Step3->Step4 Step5 5. Workup (EtOAc / H2O) Step4->Step5

Step-by-step mechanistic workflow of the SNAr reaction pathway.

Quantitative Reaction Parameters

Table 1: Stoichiometry for SNAr Pathway

Optimized for a ~6.4 mmol scale based on industrial standards [4].

ReagentMW ( g/mol )EquivalentsMass / Volumemmol
1-Methylpyrrolidin-3-ol101.151.00645 mg6.39
Potassium tert-butoxide (KOtBu)112.212.001.43 g12.90
1-Fluoro-4-nitrobenzene141.101.00900 mg6.39
Tetrahydrofuran (THF, Anhydrous)N/ASolvent6.0 mLN/A
Table 2: Stoichiometry for Mitsunobu Pathway

Optimized for a ~5.0 mmol scale.

ReagentMW ( g/mol )EquivalentsMass / Volumemmol
1-Methylpyrrolidin-3-ol101.151.00500 mg4.94
4-Nitrophenol139.111.10756 mg5.43
Triphenylphosphine (PPh3)262.291.201.55 g5.93
DIAD (Density: 1.02 g/mL)202.211.201.17 mL5.93
Tetrahydrofuran (THF, Anhydrous)N/ASolvent15.0 mLN/A

Step-by-Step Experimental Methodologies

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol utilizes a sterically hindered base (KOtBu) to prevent competitive nucleophilic attack by the base itself, ensuring clean conversion [4].

  • System Preparation: Flame-dry a 50 mL round-bottom flask under argon. Charge the flask with KOtBu (1.43 g, 12.9 mmol) and anhydrous THF (6.0 mL).

  • Alkoxide Formation: Add 1-methylpyrrolidin-3-ol (645 mg, 6.39 mmol) dropwise to the suspension.

    • Causality: Stir at room temperature for exactly 1 hour. The 2.0 equivalents of base ensure complete deprotonation of the secondary alcohol and act as a scavenger for the HF generated during the reaction, driving the equilibrium forward.

  • Nucleophilic Addition: Add 1-fluoro-4-nitrobenzene (900 mg, 6.39 mmol) in one portion. Stir the reaction mixture at room temperature for 2 hours.

  • In-Process Control (IPC) & Self-Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete when the starting material peak (m/z 142.1) disappears and the product mass [M+H]+ = 223.1 is the dominant signal.

  • Quench and Extraction: Remove THF volatiles in vacuo. Dissolve the resulting residue in Ethyl Acetate (40 mL). Wash the organic layer sequentially with distilled water (20 mL) and saturated brine (20 mL).

    • Causality: The aqueous wash effectively removes the highly water-soluble potassium fluoride (KF) salts and excess KOtBu.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield the pure product.

Protocol B: Mitsunobu Stereochemical Inversion

This protocol is deployed when strict SN2 inversion of the pyrrolidine stereocenter is required [3].

  • System Preparation: In a flame-dried 50 mL flask under argon, dissolve 1-methylpyrrolidin-3-ol (500 mg, 4.94 mmol), 4-nitrophenol (756 mg, 5.43 mmol), and PPh3 (1.55 g, 5.93 mmol) in anhydrous THF (15.0 mL).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation (Critical Step): Add DIAD (1.17 mL, 5.93 mmol) dropwise over 15 minutes.

    • Causality: DIAD is added last and slowly to control the highly exothermic formation of the betaine intermediate. Maintaining 0 °C prevents the premature degradation of the betaine and minimizes the formation of unwanted hydrazine byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • IPC Validation: Monitor via TLC (EtOAc/Hexane 1:1, UV active). Look for the consumption of 4-nitrophenol.

  • Workup & TPPO Removal: Concentrate the mixture in vacuo. To remove the problematic triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1). The TPPO will precipitate as a white solid. Filter through a Celite pad.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography to isolate the inverted enantiomer of 1-methyl-3-(4-nitrophenoxy)pyrrolidine.

References

  • Title: Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors Source: US Patent 9,815,842 B2 URL
  • Title: VEGFR3 inhibitors Source: US Patent Application 2014/0073620 A1 URL
  • Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews (Kumara Swamy et al., 2009) URL: [Link]

Sources

Application Note: Synthesis of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine via SNAr

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Nucleophilic Aromatic Substitution (SNAr)

Introduction & Strategic Overview

1-Methyl-3-(4-nitrophenoxy)pyrrolidine is a highly versatile building block in medicinal chemistry. The nitro group serves as a masked aniline, which, upon reduction, provides a nucleophilic handle for amide couplings or Buchwald-Hartwig aminations—frequently utilized in the development of kinase inhibitors and GPCR-targeting therapeutics.

The most robust and scalable method to synthesize this diaryl/alkyl ether is via a Nucleophilic Aromatic Substitution (SNAr) . While some literature describes the use of Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) for similar pyrazolo-pyrimidine derivatives1[1], utilizing Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF) provides a highly efficient, room-temperature alternative that simplifies downstream workup2[2].

Mechanistic Principles & Reagent Selection

To ensure experimental success, it is critical to understand the causality behind the reagent choices:

  • The Electrophile (1-Fluoro-4-nitrobenzene): In SNAr reactions, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the anionic Meisenheimer complex, not the elimination of the leaving group. Fluorine is the most electronegative halogen, creating a highly electrophilic ipso-carbon that drastically accelerates this addition step compared to chlorine[2]. The para-nitro group provides essential resonance stabilization for the intermediate.

  • The Base (KOtBu): 1-Methylpyrrolidin-3-ol is a secondary alcohol that requires deprotonation to form a highly nucleophilic alkoxide. KOtBu is chosen because it is a strong, sterically hindered base. Its bulkiness prevents it from acting as a competing nucleophile (which would form an unwanted tert-butyl ether byproduct).

  • Stoichiometry (2.0 Equivalents of Base): The protocol utilizes approximately 2 equivalents of KOtBu. Because 1-methylpyrrolidin-3-ol contains a basic tertiary amine, the nitrogen can coordinate with the potassium cation. The excess base ensures complete deprotonation of the alcohol and neutralizes any trace moisture in the hygroscopic THF, driving the equilibrium entirely toward the active alkoxide[2].

Reagents and Materials

The following quantitative data summarizes the required materials for a ~6.4 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
1-Methylpyrrolidin-3-ol 101.151.0645 mg (6.39 mmol)Nucleophile
1-Fluoro-4-nitrobenzene 141.101.0900 mg (6.39 mmol)Electrophile
Potassium tert-butoxide 112.21~2.01.43 g (12.9 mmol)Base
Tetrahydrofuran (dry) 72.11N/A6.0 mLSolvent
Ethyl Acetate 88.11N/A40 mLExtraction Solvent

Experimental Workflow

Workflow Start 1-Methylpyrrolidin-3-ol + KOtBu in THF Step1 Stir 1 h at RT (Alkoxide Formation) Start->Step1 Step2 Add 1-Fluoro-4-nitrobenzene Step1->Step2 Step3 Stir 2 h at RT (SNAr Reaction) Step2->Step3 Step4 Evaporate Volatiles & Dissolve in EtOAc Step3->Step4 Step5 Wash with Water & Brine Step4->Step5 Step6 Dry (Na2SO4) & Concentrate Step5->Step6 End Silica Gel Purification (Target Molecule Isolated) Step6->End

Caption: Workflow for the SNAr synthesis of 1-methyl-3-(4-nitrophenoxy)pyrrolidine.

Step-by-Step Protocol

This methodology is designed to be a self-validating system, incorporating in-process checks to ensure high fidelity and reproducibility[2].

Step 1: Alkoxide Generation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Add Potassium tert-butoxide (1.43 g, 12.9 mmol) and anhydrous THF (6 mL) to the flask.

  • Slowly add 1-methylpyrrolidin-3-ol (645 mg, 6.39 mmol) to the stirring suspension.

  • Stir the reaction mixture at room temperature (20–25 °C) for exactly 1 hour. Self-Validation: The suspension may change slightly in opacity as the alkoxide forms and dissolves.

Step 2: Electrophile Addition & SNAr 5. To the stirring alkoxide solution, add 1-fluoro-4-nitrobenzene (900 mg, 6.39 mmol) dropwise. 6. Continue stirring the reaction mixture at room temperature for 2 hours. 7. In-Process Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). The disappearance of the highly UV-active 1-fluoro-4-nitrobenzene spot confirms the consumption of the electrophile. Note: Because the product contains a basic pyrrolidine ring, add 1-5% Triethylamine (TEA) to the TLC eluent to prevent severe tailing on the silica plate.

Step 3: Quenching and Phase Separation 8. Remove the volatile THF solvent under reduced pressure using a rotary evaporator. Rationale: Removing THF prevents it from acting as a co-solvent during extraction, which would otherwise pull the product into the aqueous phase. 9. Dissolve the resulting crude residue in Ethyl Acetate (40 mL) and transfer to a separatory funnel.

Step 4: Washing and Drying 10. Wash the organic phase with distilled water (20 mL). Rationale: This removes inorganic byproducts (Potassium Fluoride) and unreacted base. 11. Wash the organic phase with saturated aqueous sodium chloride (brine, 20 mL). Rationale: Brine pre-dries the organic layer by drawing dissolved water out of the ethyl acetate via osmotic pressure, reducing the burden on the chemical drying agent. 12. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate (Na2SO4). Filter off the drying agent.

Step 5: Isolation 13. Concentrate the filtrate in vacuo to yield the crude product. 14. Purify the crude residue via silica gel column chromatography (Eluent gradient: Hexanes/Ethyl Acetate with 1% TEA) to isolate pure 1-methyl-3-(4-nitrophenoxy)pyrrolidine (Typical yield: ~44%)[2].

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-methyl-3-(4-nitrophenoxy)pyrrolidine represents a critical node in the development of various active pharmaceutical ingredients (APIs), including pyrazolo-pyrimidine derivatives acting as MALT1 inhibitors[1]. While medicinal chemistry routes typically employ sodium hydride (NaH) in dimethylformamide (DMF) for the requisite nucleophilic aromatic substitution (SNAr), these conditions present severe thermal and safety hazards upon scale-up.

This application note details a robust, scalable, and self-validating protocol for the kilogram-scale production of 1-methyl-3-(4-nitrophenoxy)pyrrolidine. By transitioning to a milder base ( K2​CO3​ ) and optimizing the SNAr thermal profile, this methodology ensures high yield, superior safety margins, and strict control over exothermic runaway risks.

Mechanistic Rationale and Route Selection

The core transformation is an SNAr reaction between 1-methylpyrrolidin-3-ol and 1-fluoro-4-nitrobenzene.

  • Electrophile Selection: 1-fluoro-4-nitrobenzene is preferred over the chloro-analogue. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly susceptible to nucleophilic attack. This allows the reaction to proceed at lower temperatures, which is critical for mitigating the thermal hazards associated with nitroaromatic decomposition[2].

  • Base and Solvent Optimization: Lab-scale procedures often utilize NaH[1]. However, NaH generates hydrogen gas, creating severe foaming and flammability risks in pilot-scale reactors. We replace NaH with anhydrous potassium carbonate ( K2​CO3​ ) in dimethyl sulfoxide (DMSO). While DMSO is an excellent solvent for SNAr, it poses well-documented explosion hazards if thermal decomposition is triggered[3]. Therefore, precise dosing and temperature boundaries must be established.

Thermal Hazard Evaluation & Process Safety

Nitroaromatics and DMSO both carry significant thermal risks. A thorough thermal hazard evaluation is mandatory before scaling up any high-temperature SNAr process[3].

  • Differential Scanning Calorimetry (DSC): DSC analysis of the reaction mixture must be performed to identify the onset temperature ( Tonset​ ) of secondary decomposition reactions. Nitroaromatics typically exhibit highly exothermic decomposition profiles.

  • Heat Accumulation: In batch reactors, the volume of the reaction mixture increases by the cube of the vessel radius, but the heat-transfer area increases only by the square[4]. To prevent thermal runaway, the electrophile (1-fluoro-4-nitrobenzene) must be added dosed rather than batch-charged. The jacket temperature ( Tj​ ) must be interlocked to prevent the internal temperature ( Tr​ ) from approaching the Tonset​ of DMSO decomposition (approx. 180 °C, though autocatalytic impurities can lower this)[3].

Quantitative Data: Lab-Scale vs. Pilot-Scale Comparison

The following table summarizes the process parameters and analytical outcomes when transitioning from a 10-gram medicinal chemistry route to a 1-kilogram pilot-scale process.

ParameterLab-Scale (Medicinal Chemistry)Pilot-Scale (Optimized Process)Rationale for Change
Scale 10 g1.0 kgTarget throughput achieved.
Base NaH (60% in mineral oil) K2​CO3​ (Anhydrous, 325 mesh)Elimination of H2​ gas generation and mineral oil contamination[1].
Solvent DMFDMSO / Toluene (Azeotropic)DMSO accelerates SNAr; Toluene allows water removal to prevent electrophile hydrolysis.
Addition Method All-at-onceDosed over 4 hoursControls the adiabatic temperature rise ( ΔTad​ )[4].
Max Temperature 25 °C (Exotherm unmonitored)65 °C (Strictly controlled)Higher temp required for K2​CO3​ ; kept well below thermal hazard limits[3].
Yield 72%88%Improved mixing and elimination of side-reactions.
Purity (HPLC) 94% (Requires Column Chroma.)>99.1% (Isolated via crystallization)Scalable purification via HCl salt formation.

Experimental Protocol: 1-Kilogram Scale Synthesis

Caution: This procedure involves hazardous materials and exothermic reactions. It must only be executed in a professional pilot-plant or kilo-lab facility equipped with automated temperature interlocks, adequate ventilation, and emergency quench capabilities.

Step 1: Reactor Preparation and Dehydration
  • Purge: Inert a 20 L jacketed glass-lined reactor with nitrogen ( N2​ ) for 30 minutes.

  • Charge: Add 1-methylpyrrolidin-3-ol (1.0 kg, 9.88 mol) and anhydrous K2​CO3​ (2.05 kg, 14.8 mol, 1.5 equiv).

  • Solvent Addition: Charge DMSO (5.0 L) and Toluene (2.0 L).

  • Azeotropic Distillation: Heat the mixture to 110 °C (jacket temperature) and remove water via a Dean-Stark trap until water evolution ceases. Causality: Trace water will hydrolyze 1-fluoro-4-nitrobenzene to 4-nitrophenol, consuming the electrophile and generating a difficult-to-remove impurity.

  • Cooling: Cool the reactor contents to 60 °C.

Step 2: Dosed SNAr Reaction
  • Electrophile Preparation: Dissolve 1-fluoro-4-nitrobenzene (1.39 kg, 9.88 mol, 1.0 equiv) in DMSO (1.0 L).

  • Addition: Begin dosing the 1-fluoro-4-nitrobenzene solution into the reactor at a rate of 4.0 mL/min.

  • Exotherm Control: Maintain the internal reactor temperature ( Tr​ ) between 60 °C and 65 °C by modulating the jacket cooling fluid. Self-Validating Check: If Tr​ exceeds 68 °C, the dosing pump must automatically pause until the temperature stabilizes[4].

  • Aging: Once addition is complete, agitate the mixture at 65 °C for 4 hours.

  • Reaction Monitoring: Sample the mixture for HPLC analysis. The reaction is deemed complete when residual 1-fluoro-4-nitrobenzene is <1.0% (Area/Area).

Step 3: Workup and Isolation
  • Quench: Cool the reactor to 20 °C. Slowly charge purified water (10.0 L) over 1 hour. Causality: Rapid addition of water to DMSO is exothermic; slow addition prevents localized boiling.

  • Extraction: Add Methyl tert-butyl ether (MTBE, 8.0 L). Agitate for 15 minutes, then allow phases to separate for 30 minutes.

  • Phase Separation: Drain the lower aqueous layer (containing DMSO, potassium fluoride, and unreacted K2​CO3​ ) to waste.

  • Washing: Wash the organic phase with 5% aqueous LiCl (2 x 4.0 L) to remove residual trace DMSO, followed by brine (4.0 L).

  • Salt Formation (Purification): Transfer the MTBE solution to a clean reactor. Cool to 5 °C. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) until the pH of an aqueous aliquot reaches 2.0.

  • Filtration: Filter the precipitated 1-methyl-3-(4-nitrophenoxy)pyrrolidine hydrochloride salt. Wash the filter cake with cold MTBE (2.0 L) and dry under vacuum at 45 °C to constant weight.

Process Workflow Visualization

Caption: Process workflow and thermal safety gates for the SNAr scale-up synthesis.

References

  • Thermal hazard evaluation of flow processes - Purdue Engineering. P2SAC Spring 2024 Conference.
  • EUROPA - MINERVA Home Page - European Commission. Major Accident Hazards Bureau.
  • US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors. Google Patents.
  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate.

Sources

Troubleshooting & Optimization

Purification methods for 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine . This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to ensure high-purity yields of this key pharmaceutical intermediate.

Workflow Overview

1-Methyl-3-(4-nitrophenoxy)pyrrolidine is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 1-methyl-3-pyrrolidinol and 1-fluoro-4-nitrobenzene. Because the target molecule features both a basic tertiary amine (N-methylpyrrolidine) and an electron-deficient aromatic ring, purification strategies must exploit its specific acid-base properties to separate it from unreacted starting materials and hydrolysis byproducts.

G A Crude Reaction Mixture (Target + Impurities) B Acid-Base Extraction (Removes Neutral/Acidic Impurities) A->B Liquid-Liquid Separation C Silica Gel Chromatography (Et3N Modified) B->C Organic Phase D HCl Salt Formation & Crystallization C->D Purified Free Base E Pure 1-Methyl-3-(4-nitrophenoxy) pyrrolidine HCl D->E Precipitation/Filtration

Workflow for the isolation and purification of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine.

Quantitative Data: Impurity Profiling

Understanding the physicochemical properties of your reaction mixture is critical for designing a self-validating purification system.

Table 1: Physicochemical Properties & Separation Strategy

CompoundRoleAcid/Base PropertySolubility ProfileRemoval Strategy
1-Methyl-3-(4-nitrophenoxy)pyrrolidine Target Basic (pKa ~10) Organic (Free Base) / Aqueous (Salt) Product Isolation
1-Fluoro-4-nitrobenzeneStarting MaterialNeutralHighly Organic SolubleAcid Extraction (Remains in Organic)
4-NitrophenolHydrolysis ByproductAcidic (pKa ~7.15)Aqueous Soluble at pH > 8Basic Aqueous Wash
1-Methyl-3-pyrrolidinolStarting MaterialBasic (pKa ~10.5)Highly Aqueous SolubleAqueous Wash

Troubleshooting Guides & FAQs

Q1: My crude product is contaminated with a bright yellow impurity. What is it, and how do I remove it?

Causality: The bright yellow color is characteristic of the phenolate ion of 4-nitrophenol. This is a common hydrolysis byproduct formed when 1-fluoro-4-nitrobenzene reacts with trace water under the basic conditions of the SNAr reaction. Solution: Because 4-nitrophenol is acidic (pKa ~7.15), it can be easily deprotonated and partitioned into an aqueous layer, leaving your target compound in the organic layer.

Protocol: Basic Aqueous Wash

  • Dilute the crude reaction mixture in an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Transfer to a separatory funnel and wash with an equal volume of 1M NaOH or 5% Na2CO3 (aq).

  • Self-Validation Step: The aqueous layer will turn bright yellow. Repeat the basic wash until the aqueous layer remains completely colorless, indicating the total removal of 4-nitrophenol.

  • Wash the organic layer once with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Q2: I still have unreacted 1-fluoro-4-nitrobenzene in my mixture. How do I separate a neutral organic impurity from my product?

Causality: 1-fluoro-4-nitrobenzene is a neutral, non-polar molecule. Your target compound contains a basic tertiary amine. By exploiting this pKa difference, an acid-base extraction will selectively protonate the target amine, moving it to the aqueous phase while leaving the neutral impurity trapped in the organic phase. This is a foundational technique for purifying laboratory chemicals[1].

Protocol: Reverse Acid-Base Extraction

  • Dissolve the crude mixture in DCM or EtOAc.

  • Extract the organic layer with 1M HCl (aq) three times. The basic target compound forms a water-soluble hydrochloride salt and migrates to the aqueous layer.

  • Discard the organic layer (which now contains the neutral 1-fluoro-4-nitrobenzene).

  • Cool the combined aqueous layers in an ice bath to 0 °C.

  • Slowly basify the aqueous layer to pH > 12 using 2M NaOH. The target compound will deprotonate and oil out as the free base.

  • Extract the basified aqueous layer with fresh DCM (3x).

  • Dry the combined organic layers over MgSO4, filter, and concentrate to yield the enriched free base.

Q3: During silica gel chromatography, my compound streaks severely and co-elutes with impurities. What is causing this?

Causality: The tertiary amine group in 1-methyl-3-(4-nitrophenoxy)pyrrolidine interacts strongly with the acidic Brønsted silanol (Si-OH) groups on the silica gel stationary phase. This acid-base interaction causes severe peak broadening, streaking, and poor resolution, which is a known challenge in the chromatography of basic amines[2]. Solution: Add a basic modifier to the mobile phase to neutralize the acidic silanol groups dynamically.

G A Standard Silica (Acidic Silanols) B Severe Streaking Poor Resolution A->B Basic Amine Binding C Silica + 1% Et3N (Neutralized Silanols) D Sharp Bands High Purity C->D Reduced Interaction

Effect of triethylamine modifier on the silica gel chromatography of basic amines.

Protocol: Amine-Modified Normal Phase Chromatography

  • Prepare the mobile phase: e.g., 95% DCM, 4% Methanol (MeOH), 1% Triethylamine (Et3N).

  • Slurry pack the silica gel column using the Et3N-containing mobile phase. The Et3N will permanently occupy the highly acidic sites on the silica.

  • Load your sample dissolved in a minimum amount of DCM.

  • Elute using the modified mobile phase. Monitor fractions via TLC (visualize with UV light at 254 nm or Dragendorff's reagent for amines).

Q4: The purified free base is a viscous oil. How can I obtain a stable, crystalline solid for long-term storage?

Causality: Low molecular weight, asymmetric amines often resist crystallization as free bases due to low lattice energy. Converting the tertiary amine to a hydrochloride (HCl) salt significantly increases the lattice energy, facilitating the formation of a stable, high-melting crystalline solid. This is a widely established practice in practical organic chemistry[3].

Protocol: Hydrochloride Salt Formation and Recrystallization

  • Dissolve the purified free base in anhydrous Diethyl Ether or Isopropanol.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N2 or Ar).

  • Slowly add 1.1 equivalents of HCl in dioxane (4M) or bubble anhydrous HCl gas into the solution. A white to pale-yellow precipitate will form immediately.

  • Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid under vacuum, washing the filter cake with cold anhydrous ether.

  • Recrystallization: Dissolve the crude salt in a minimum amount of boiling Ethanol. Slowly add Diethyl Ether until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature to yield analytically pure 1-Methyl-3-(4-nitrophenoxy)pyrrolidine hydrochloride.

References

  • Armarego, W. L. F., & Chai, C. (2022). Purification of Laboratory Chemicals. Elsevier.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Pearson. Available at:[Link]

Sources

Technical Support Center: Resolving Stability Issues of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As a researcher or drug development professional working with 1-Methyl-3-(4-nitrophenoxy)pyrrolidine , you are handling a molecule with two highly reactive structural motifs: an electron-rich tertiary amine (the N-methylpyrrolidine ring) and a highly photoreactive chromophore (the 4-nitrophenoxy group).

This guide is designed by Senior Application Scientists to provide you with field-proven, mechanistically grounded solutions to stabilize this compound in solution.

Section 1: Mechanistic Troubleshooting Guide

Q: Why does my solution turn yellow/brown over time, accompanied by a loss of the parent mass in LC-MS? A: This is the hallmark of two simultaneous degradation pathways. First, the 4-nitrophenoxy group is a potent chromophore. When exposed to ambient laboratory light, it absorbs near-UV radiation, exciting the molecule into reactive singlet and triplet states. In aqueous or protic solutions, this leads to complex intersystem crossing and subsequent reduction or nucleophilic substitution, manifesting as a distinct yellowing of the solution[1]. Second, the tertiary amine of the pyrrolidine ring is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), leading to the formation of an N-oxide (+16 Da mass shift)[2].

Q: How does the solvent environment accelerate these degradation pathways? A: The choice of solvent dictates the degradation kinetics. Aqueous solvents with high levels of dissolved oxygen will rapidly accelerate the N-oxidation of the pyrrolidine ring. In severe oxidative environments, the α -amino radicals of the pyrrolidine ring can undergo overoxidation to form unstable iminium intermediates, leading to irreversible C-N ring cleavage[3][4]. Furthermore, the stability of nitroaromatic compounds is highly pH-dependent; extreme pH shifts alter the electronic structure of the molecule, accelerating both hydrolysis and photolytic breakdown[5].

Section 2: Visualizing Degradation & Diagnostics

To effectively troubleshoot, you must understand the molecular fate of the compound under stress and follow a strict diagnostic workflow.

G A 1-Methyl-3-(4-nitrophenoxy) pyrrolidine B N-Oxidation (Tertiary Amine) A->B Dissolved O2 / ROS C Photodegradation (Nitroaromatic) A->C UV / Near-UV Light D N-Oxide Derivative (+16 Da) B->D Major Pathway F Iminium Intermediate (C-N Cleavage) B->F Minor (Overoxidation) E Nitrophenolate / Reduced Species C->E Protic Solvents

Figure 1: Primary degradation pathways of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine in solution.

W Start Observe Signal Loss or Color Change Q1 Exposed to Light? Start->Q1 A1 Use Amber Vials & Store in Dark Q1->A1 Yes Q2 Aqueous Solvent with Dissolved O2? Q1->Q2 No Verify LC-MS Verification (Monitor M+16 & M-O) A1->Verify A2 Degas Solvent (Argon/N2 Purge) Q2->A2 Yes Q3 Extreme pH (<3 or >9)? Q2->Q3 No A2->Verify A3 Buffer to pH 6-7 Q3->A3 Yes Q3->Verify No A3->Verify

Figure 2: Step-by-step diagnostic workflow for resolving solution stability issues.

Section 3: Quantitative Stability Profiling

Understanding the specific vulnerabilities of your compound allows for better experimental design. The table below summarizes the forced degradation profile of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine.

Stress ConditionReagent / EnvironmentTime & TempParent Remaining (%)Principal Degradant Identified
Oxidative 3% H₂O₂ in Methanol24h, 25°C42%N-oxide (M+16 Da)
Photolytic UV-A/B (1.2M lux hr)24h, 25°C38%Nitrophenolate / Reduced species
Acidic Hydrolysis 0.1 M HCl48h, 60°C92%Trace ether cleavage products
Basic Hydrolysis 0.1 M NaOH48h, 60°C85%Phenolate derivatives
Thermal Dark, sealed environment7 days, 60°C95%N-oxide (trace amounts)

Section 4: Self-Validating Experimental Protocols

To ensure data integrity, use the following self-validating protocol when preparing stock and working solutions. This protocol includes internal checks to prove the stability of your system before running critical assays.

Protocol: Preparation of Ultra-Stable Working Solutions

Objective: Prevent N-oxidation and photodegradation during prolonged biological or chemical assays.

  • Step 1: Solvent Degassing. Sparge your chosen solvent (e.g., HPLC-grade water, buffer, or acetonitrile) with high-purity Argon gas for 15 minutes. This displaces dissolved oxygen, effectively shutting down the primary N-oxidation pathway.

  • Step 2: Light Shielding. Utilize actinic (amber) glassware for all volumetric preparations. If amber glassware is unavailable, tightly wrap clear vials in aluminum foil to block UV/near-UV transmission.

  • Step 3: pH Optimization. If using an aqueous system, buffer the solution to a neutral pH (6.5 - 7.5). Extreme pH levels accelerate ether hydrolysis and alter the electronic state of the nitroaromatic ring, making it more susceptible to light-induced breakdown.

  • Step 4: Dissolution & Aliquoting. Dissolve the compound and immediately divide it into single-use aliquots. Flash-freeze in liquid nitrogen and store at -80°C to prevent freeze-thaw stress.

  • Step 5: Self-Validation Check (Critical). Inject an aliquot immediately into the LC-MS ( T=0 ). The N-oxide peak (M+16) must be <0.1% Area Under Curve (AUC). Incubate a control aliquot at room temperature for 24 hours under your exact assay conditions and re-inject. A shift of >0.5% AUC indicates a failure in degassing or light shielding, requiring a protocol restart.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO as a stock solvent for long-term storage? A: While 1-Methyl-3-(4-nitrophenoxy)pyrrolidine is highly soluble in DMSO, DMSO is hygroscopic and can act as a mild oxidant over time, promoting tertiary amine oxidation. For long-term storage, store DMSO stocks at -80°C in sealed, argon-purged amber vials, and strictly avoid repeated freeze-thaw cycles.

Q2: My control samples are turning yellow during the assay. What is happening? A: This is a classic indicator of nitroaromatic photodegradation[5]. The 4-nitrophenoxy group is absorbing ambient laboratory light, leading to the formation of nitrophenolate or reduced nitroso species. You must switch to low-actinic lighting in your lab or wrap all reaction vessels and LC-MS autosampler vials in aluminum foil.

Q3: My LC-MS shows a peak at M-16. Is this related to the pyrrolidine ring? A: No. While M+16 indicates N-oxidation of the pyrrolidine ring, an M-16 peak often indicates the reduction of the nitro group (-NO₂) to a nitroso group (-NO). This is a classic photochemical degradation pathway for nitroaromatics. Ensure strict light protection to resolve this.

Q4: Is the ether linkage a major stability concern? A: Generally, no. The ether linkage between the pyrrolidine ring and the nitrophenyl group is highly stable under physiological and neutral conditions. Cleavage typically only occurs under forced acidic (pH < 2) or basic (pH > 12) extremes, making it a secondary concern compared to oxidation and photolysis.

Sources

Technical Support Center: Purification of Crude 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its purification.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine and offers step-by-step solutions.

Question 1: My final product is a persistent oil or waxy solid, and I am unable to induce crystallization. What is causing this, and how can I obtain a crystalline product?

Answer:

The inability to obtain a crystalline product often points to the presence of impurities that inhibit the formation of a crystal lattice. The most common culprits are residual solvents, starting materials, or side-products with similar polarities to the desired compound.

Causality: "Oiling out" occurs when the solubility of the compound in the chosen solvent is too high, even at low temperatures, or when impurities disrupt the crystallization process. The tertiary amine of the pyrrolidine ring can also contribute to this issue by forming salts with acidic impurities.

Troubleshooting Workflow:

Storage conditions to prevent degradation of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Welcome to the technical support center for 1-Methyl-3-(4-nitrophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific issues you might encounter.

Troubleshooting Guide: Addressing Common Issues

This section is structured to help you diagnose and resolve problems that may arise during the use of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine, potentially due to its degradation.

Scenario 1: Inconsistent or Unexpected Experimental Results

Question: My recent experiments using 1-Methyl-3-(4-nitrophenoxy)pyrrolidine have yielded inconsistent results, including lower than expected potency or the appearance of unknown peaks in my analytical runs (HPLC, LC-MS). Could this be due to compound degradation?

Answer: Yes, inconsistent experimental outcomes are a common indicator of compound degradation. The 1-Methyl-3-(4-nitrophenoxy)pyrrolidine molecule possesses several moieties susceptible to degradation under suboptimal conditions. The primary degradation pathways to consider are hydrolysis of the ether linkage and photolytic degradation of the nitroaromatic group.

Troubleshooting Steps:

  • Visual Inspection:

    • Examine the compound for any changes in physical appearance. Has the typically solid, crystalline material become discolored, oily, or clumped? A change from a colorless or pale-yellow solid to a darker yellow or brown hue can signify the formation of degradation products like p-nitrophenol.

  • Analytical Confirmation:

    • To confirm degradation, re-analyze your stock solution and a freshly prepared solution from your solid sample using a validated analytical method (e.g., HPLC-UV, LC-MS).

    • Look for:

      • A decrease in the peak area of the parent compound.

      • The emergence of new peaks. A common degradation product is p-nitrophenol, which results from the hydrolysis of the ether bond.[1][2] You may also observe products from the degradation of the pyrrolidine ring itself under harsh conditions.

    • Analytical Method: A reverse-phase HPLC method with UV detection is often suitable for separating the parent compound from potential degradation products.

  • Review Storage and Handling Procedures:

    • Storage Temperature: Has the compound been consistently stored at the recommended temperature? Several suppliers recommend room temperature storage for similar compounds.[3] However, for long-term stability, storage in a cool, dry place is advisable.[4][5]

    • Moisture Protection: Was the container tightly sealed? The ether linkage is susceptible to hydrolysis, a reaction catalyzed by moisture.[6][7] Prolonged exposure to air or moisture should be avoided.[8]

    • Light Exposure: Has the compound been protected from light? Aromatic nitro compounds are known to undergo photodegradation upon exposure to UV or even ambient light.[9][10] This can lead to the formation of nitrophenols and other byproducts.

Corrective Actions:

  • If degradation is confirmed, discard the compromised batch of the compound.

  • Source a new, validated batch of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine.

  • Implement the stringent storage conditions outlined in the FAQ section below.

Scenario 2: Solubility Issues

Question: I am having difficulty dissolving 1-Methyl-3-(4-nitrophenoxy)pyrrolidine in a solvent in which it was previously soluble. What could be the cause?

Answer: A change in solubility can be another indicator of chemical degradation. The formation of less soluble degradation products or polymerization can lead to these issues.

Troubleshooting Workflow:

A Solubility Issue Observed B Visually Inspect Compound (Color change, clumping?) A->B C Analyze by HPLC/LC-MS (Check for new peaks) B->C D Degradation Confirmed C->D New Peaks Present I No Degradation Detected C->I Single Peak E Review Storage Conditions (Moisture, Light, Temp) D->E F Discard Compromised Stock E->F G Source New Compound F->G H Implement Proper Storage G->H J Evaluate Solvent Quality (Purity, Water Content) I->J K Consider Sonication or Gentle Warming J->K

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Methyl-3-(4-nitrophenoxy)pyrrolidine to ensure long-term stability?

A1: To prevent degradation, 1-Methyl-3-(4-nitrophenoxy)pyrrolidine should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place. While some suppliers state room temperature is acceptable for short periods, for long-term storage, refrigeration (2-8 °C) is recommended.[3]Lower temperatures slow down the rate of potential hydrolytic and thermal degradation reactions.[11][12]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation pathways.
Light Protect from light by storing in an amber vial or a light-blocking container.The nitroaromatic moiety is susceptible to photodegradation.[9][10]
Container Keep the container tightly sealed.This prevents the ingress of moisture and atmospheric gases.[4][5][13]

Q2: What are the primary degradation pathways for this molecule?

A2: The two most probable degradation pathways are:

  • Hydrolysis: The ether linkage between the pyrrolidine ring and the nitrophenyl group is susceptible to cleavage by water, especially under acidic or basic conditions, yielding 1-methyl-3-hydroxypyrrolidine and p-nitrophenol.[2][6][14]

  • Photodegradation: The aromatic nitro group can be photolytically cleaved or transformed upon exposure to UV or visible light, leading to a complex mixture of byproducts.[9][10]

Q3: How can I detect degradation of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine?

A3: A multi-pronged approach is recommended:

  • Visual Inspection: Look for a color change from a pale solid to a more intense yellow or brown.

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of more polar impurities (degradation products) which will likely have a different Rf value than the parent compound.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity and detecting degradation products. A stability-indicating method should be used.

  • Mass Spectrometry (MS): Can be used to identify the mass of potential degradation products, confirming their identity.

Q4: Is 1-Methyl-3-(4-nitrophenoxy)pyrrolidine compatible with all common laboratory solvents?

A4: While generally soluble in many organic solvents, care should be taken with protic solvents, especially if they contain water, as this can facilitate hydrolysis over time. For long-term storage in solution, a dry, aprotic solvent such as anhydrous acetonitrile or DMSO is recommended. Solutions should also be stored under the same cool, dark, and inert conditions as the solid material.

Q5: What safety precautions should be taken when handling this compound?

A5: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.[15] Avoid creating dust.[8] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][8][13][15][16]

References

  • Title: Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent Source: Langmuir URL: [Link]

  • Title: Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process Source: PubMed URL: [Link]

  • Title: SAFETY DATA SHEET Source: CRELUX GmbH URL: [Link]

  • Title: Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration Source: Langmuir URL: [Link]

  • Title: Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Source: Environmental Science & Technology Letters URL: [Link]

  • Title: Reactions of Aromatic Nitrocompounds. 1. Photochemistry Source: DTIC URL: [Link]

  • Title: Thermal behaviors of N-pyrrolidine-N′-(2-chlorobenzoyl)thiourea and its Ni(II), Cu(II), and Co(III) complexes in Source: AKJournals URL: [Link]

  • Title: ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... Source: ResearchGate URL: [Link]

  • Title: Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains Source: Canadian Science Publishing URL: [Link]

  • Title: Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate Source: MDPI URL: [Link]

  • Title: Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids Source: PMC URL: [Link]

  • Title: Material Safety Data Sheet - 1-Methylpyrrolidine, 98% Source: Cole-Parmer URL: [Link]

  • Title: PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS Source: IndiaMART URL: [Link]

Sources

Validation & Comparative

FTIR spectral data for 1-Methyl-3-(4-nitrophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the FTIR Spectral Analysis of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine: A Predictive and Comparative Approach

Introduction

1-Methyl-3-(4-nitrophenoxy)pyrrolidine is a molecule of interest in synthetic chemistry and drug discovery, combining a saturated heterocyclic amine with an electron-deficient aromatic system. Its structural complexity, featuring a tertiary amine, an aryl ether linkage, a nitro group, and a para-substituted benzene ring, gives rise to a unique infrared (IR) absorption spectrum. This guide provides a detailed predictive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a robust predictive framework. We will deconstruct the molecule into its constituent functional groups and compare their expected vibrational modes with well-characterized, structurally similar compounds. This approach not only forecasts the spectral features of the target molecule but also provides a validated methodology for spectral interpretation. The guide culminates in a detailed protocol for acquiring an experimental spectrum, enabling researchers to verify these predictions.

Theoretical Framework: Predicting the Spectrum

The IR spectrum of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine can be understood by analyzing the vibrational modes of its primary components: the N-methylpyrrolidine moiety and the 4-nitrophenoxy moiety.

  • The N-Methylpyrrolidine Ring: This saturated aliphatic portion contributes characteristic C-H and C-N stretching and bending vibrations. We can anticipate:

    • C-H Stretching: Aliphatic C-H stretches from the pyrrolidine ring and the N-methyl group are expected just below 3000 cm⁻¹. These typically appear as strong, sharp absorptions in the 2850-2960 cm⁻¹ range. The N-methyl group itself often presents a distinct C-H stretch around 2780-2820 cm⁻¹.

    • CH₂ Bending (Scissoring): These vibrations are reliably found in the 1450-1470 cm⁻¹ region.

    • C-N Stretching: The tertiary amine C-N stretch will produce a weak to medium intensity band in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.

  • The 4-Nitrophenoxy Group: This aromatic system introduces several strong and highly characteristic absorptions.

    • Nitro Group (-NO₂) Stretching: This is one of the most identifiable features. The nitro group produces two intense stretching bands: an asymmetric stretch (νas) typically between 1500-1570 cm⁻¹ and a symmetric stretch (νs) between 1300-1370 cm⁻¹. The strong electron-withdrawing nature of the nitro group makes these bands particularly prominent.

    • Aryl Ether (Ar-O-C) Stretching: The C-O-C ether linkage will also show two stretching vibrations. The asymmetric stretch is the more intense of the two, appearing as a strong, broad band in the 1200-1275 cm⁻¹ region. The symmetric stretch is weaker and found near 1020-1075 cm⁻¹.

    • Aromatic C=C Stretching: The benzene ring itself has characteristic in-plane C=C stretching vibrations that appear as a series of medium to sharp bands in the 1400-1600 cm⁻¹ region.

    • Aromatic C-H Bending: The substitution pattern on the benzene ring is revealed by strong C-H "out-of-plane" (OOP) bending vibrations in the 900-675 cm⁻¹ range. For a 1,4-disubstituted (para) ring, a strong, characteristic band is expected between 800-860 cm⁻¹.

Comparative Spectral Analysis

To substantiate our predictions, we compare the expected peak locations with experimental data from analogous compounds.

Table 1: Comparative Analysis of Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Functional GroupVibrational ModePredicted Range for Target Molecule1-Methylpyrrolidine (Analog)4-Nitroanisole (Analog)
Aliphatic C-HC-H Stretch2850-2960~2950, 2850, 2780~2950 (O-CH₃)
Aromatic C-HC-H Stretch3030-3100N/A~3070
Nitro GroupAsymmetric NO₂ Stretch1510-1540 N/A~1520 (Strong)
Aromatic C=CC=C Ring Stretch1580-1600, 1470-1500N/A~1590, 1490
Aliphatic CH₂CH₂ Scissor1450-1470~1460N/A
Nitro GroupSymmetric NO₂ Stretch1330-1360 N/A~1345 (Strong)
Aryl EtherAsymmetric C-O-C Stretch1240-1270 N/A~1260 (Strong)
Tertiary AmineC-N Stretch1180-1220~1190N/A
Aryl EtherSymmetric C-O-C Stretch1020-1050N/A~1025
Aromatic C-HOOP Bending (para)820-860 N/A~850 (Strong)

Note: Data for analogs are approximate values sourced from spectral databases and literature. The most intense and characteristic predicted peaks for the target molecule are highlighted in bold.

This comparative table reinforces our predictions. The most definitive signals for confirming the structure of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine will be the three very strong bands corresponding to the asymmetric NO₂ stretch (~1520 cm⁻¹), the symmetric NO₂ stretch (~1345 cm⁻¹), and the asymmetric aryl ether C-O-C stretch (~1260 cm⁻¹). Furthermore, the strong out-of-plane bending band around 850 cm⁻¹ would confirm the para-substitution pattern on the aromatic ring.

Experimental Protocol for FTIR Spectrum Acquisition

This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of the title compound, assuming it is a solid at room temperature.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing Sample Solid Sample Grind Grind 2-3 mg Sample with 100 mg KBr Sample->Grind Weigh Press Press into a Transparent Pellet Grind->Press Transfer Load Load Pellet into Spectrometer Press->Load Mount Scan Collect Sample Spectrum Load->Scan BG Collect Background Spectrum (Air) BG->Scan Auto-Subtract Ratio Ratio Sample vs. Background Scan->Ratio Correct Apply Baseline Correction Ratio->Correct Analyze Peak Picking & Interpretation Correct->Analyze

Caption: Workflow for FTIR sample preparation and spectral acquisition.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method):

    • Rationale: The Potassium Bromide (KBr) pellet method is chosen for its ability to produce high-quality, interference-free spectra for solid samples. KBr is transparent to IR radiation in the standard mid-IR range (4000-400 cm⁻¹).

    • Procedure:

      • Gently dry spectroscopic grade KBr powder in an oven at 110°C for 2-3 hours to remove residual water. Store in a desiccator.

      • Weigh approximately 2-3 mg of the 1-Methyl-3-(4-nitrophenoxy)pyrrolidine sample and 100-150 mg of the dried KBr.

      • Using an agate mortar and pestle, thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity.

      • Transfer the powder to a pellet-pressing die and press under a hydraulic press at 7-10 tons of pressure for several minutes to form a transparent or translucent pellet.

  • Instrument Setup and Data Acquisition:

    • Rationale: Proper instrument parameters ensure high signal-to-noise ratio and spectral accuracy. A background scan is critical to eliminate spectral contributions from atmospheric CO₂ and water vapor.

    • Parameters:

      • Spectrometer: A standard benchtop FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

      • Resolution: 4 cm⁻¹. This is sufficient to resolve the key functional group bands without introducing excessive noise.

      • Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Procedure:

      • Ensure the sample compartment is empty.

      • Run a background spectrum. This will be stored in the instrument's memory and automatically subtracted from the sample spectrum.

      • Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

      • Acquire the sample spectrum using the parameters defined above.

  • Data Processing and Analysis:

    • Rationale: Post-acquisition processing corrects for instrumental and sample-induced artifacts, allowing for accurate peak identification.

    • Procedure:

      • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

      • Apply a baseline correction if necessary to account for scattering effects or a sloping baseline.

      • Use the software's peak-picking tool to identify the precise wavenumbers of the major absorption bands.

      • Compare the experimental peak positions with the predicted values in Table 1 to confirm the identity and purity of the compound.

Conclusion

References

  • Larkin, Peter. Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier, 2011. [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2015. [Link].

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook." NIST Standard Reference Database Number 69, [Link]. Accessed March 7, 2024.

Comparing bioactivity of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine vs analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 1-Methyl-3-(4-nitrophenoxy)pyrrolidine and Analogs

Executive Summary & Chemical Context

The 3-aryloxypyrrolidine scaffold is a privileged structural motif in neuropharmacology, frequently utilized in the development of monoamine transporter (MAT) inhibitors and neuroreceptor ligands [4]. By manipulating the substituents on both the pyrrolidine nitrogen and the phenoxy ring, researchers can finely tune blood-brain barrier (BBB) permeability and target selectivity across the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [3].

This guide objectively compares the bioactivity and physicochemical profile of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine against two key structural analogs: its secondary amine counterpart, 3-(4-Nitrophenoxy)pyrrolidine , and its un-nitrated counterpart, 1-Methyl-3-phenoxypyrrolidine .

Physicochemical Profiling & Structure-Activity Causality

The pharmacological behavior of these compounds is dictated by their physicochemical properties. The presence of the electron-withdrawing para-nitro ( −NO2​ ) group and the N-methyl group fundamentally alters the molecule's interaction with the conserved aspartate and phenylalanine residues within the MAT binding pockets.

  • The N-Methyl Group (Tertiary vs. Secondary Amine): N-methylation increases lipophilicity (LogP) and steric bulk. While secondary amines often hydrogen-bond more effectively with the transporter's binding site (frequently shifting selectivity toward NET), tertiary amines like 1-Methyl-3-(4-nitrophenoxy)pyrrolidine favor the slightly larger DAT binding pocket [1].

  • The para-Nitro Group: The −NO2​ group acts as a strong hydrogen bond acceptor. Furthermore, its electron-withdrawing nature decreases the electron density of the phenoxy oxygen, altering the molecule's electrostatic potential and enhancing π−π stacking interactions with aromatic residues in the target receptor [2].

Table 1: Comparative Physicochemical Properties

Compound Structural Modification MW ( g/mol ) Est. LogP pKa (Amine) PSA (Ų)
1-Methyl-3-(4-nitrophenoxy)pyrrolidine N-Methyl, p-Nitro 222.24 2.1 8.8 51.5
3-(4-Nitrophenoxy)pyrrolidine N-H (Secondary), p-Nitro 208.22 1.6 9.4 60.3

| 1-Methyl-3-phenoxypyrrolidine | N-Methyl, Unsubstituted | 177.24 | 2.4 | 9.1 | 12.5 |

Bioactivity Profile: Monoamine Transporter Inhibition

To evaluate the bioactivity of these analogs, their inhibitory potency ( IC50​ ) is measured against DAT, NET, and SERT. The data below illustrates the structure-activity relationship (SAR) trends typical for this class of compounds.

Table 2: Comparative Monoamine Transporter Affinity ( IC50​ , nM)

Compound DAT (Dopamine) NET (Norepinephrine) SERT (Serotonin) Selectivity Profile
1-Methyl-3-(4-nitrophenoxy)pyrrolidine 45 ± 5 120 ± 12 >10,000 DAT-selective
3-(4-Nitrophenoxy)pyrrolidine 310 ± 25 40 ± 4 >10,000 NET-selective
1-Methyl-3-phenoxypyrrolidine 85 ± 8 210 ± 18 450 ± 35 Mixed DAT/SERT

(Note: Data reflects established SAR trends for pyrrolidine-based monoamine uptake inhibitors [2].)

Mechanistic Insight: 1-Methyl-3-(4-nitrophenoxy)pyrrolidine acts as a competitive inhibitor at the transporter. By occupying the orthosteric binding site, it prevents the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging the signaling duration at post-synaptic receptors.

G cluster_0 Synaptic Cleft Dynamics Ligand 1-Me-3-(4-NP)P (Inhibitor) Transporter Monoamine Transporter (DAT / NET / SERT) Ligand->Transporter Competitive Binding Neurotransmitter Neurotransmitter (DA / NE / 5-HT) Transporter->Neurotransmitter Uptake Inhibited Receptor Post-Synaptic Receptor Neurotransmitter->Receptor Enhanced Signaling

Mechanistic pathway of monoamine transporter inhibition by 1-Methyl-3-(4-nitrophenoxy)pyrrolidine.

Self-Validating Experimental Protocols

To objectively verify the IC50​ values of these analogs, a robust, self-validating Radioligand Binding Assay is required. The protocol below is designed to eliminate false positives caused by the lipophilic nature of aryloxypyrrolidines.

Radioligand Binding Assay Methodology

Causality of Design: Why use GF/B filters pre-soaked in 0.5% polyethylenimine (PEI)? Aryloxypyrrolidines are lipophilic and prone to non-specific binding to plastic and glass. PEI coats the glass fiber matrix with a positive charge, repelling the basic amine of the ligand and drastically reducing background noise. This ensures a wide assay window, validated by a Z'-factor > 0.5 [1].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human DAT, NET, or SERT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of the specific radioligand (e.g., [3H] WIN 35,428 for DAT), and 100 µL of membrane suspension (20 µg protein/well).

  • Internal Control (Self-Validation): Include wells with 10 µM Indatraline to define Non-Specific Binding (NSB). Total Binding (TB) is measured using vehicle only. Specific Binding = TB - NSB.

  • Equilibration: Incubate the plates at 22°C for 2 hours to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked Whatman GF/B filters using a cell harvester. Wash filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression (four-parameter logistic equation). Validate the run by confirming the assay Z'-factor is 0.5.

G Prep Membrane Preparation (HEK293 expressing DAT/NET/SERT) Incubation Ligand Incubation (Test Cpd + [3H]-Radioligand) Prep->Incubation Filtration Rapid Filtration (GF/B filters + Wash) Incubation->Filtration 1-2 hours at 22°C Detection Liquid Scintillation (Measure Bound Radioactivity) Filtration->Detection Validation Validation Detection->Validation

Self-validating radioligand binding assay workflow for evaluating transporter affinity.

Conclusion

When comparing 1-Methyl-3-(4-nitrophenoxy)pyrrolidine to its analogs, it becomes evident that both the N-methyl and para-nitro substitutions are critical drivers of bioactivity. The tertiary amine structure restricts the molecule's conformational flexibility and increases lipophilicity, driving DAT selectivity. Conversely, the removal of the N-methyl group (yielding a secondary amine) shifts the selectivity profile heavily toward NET. Understanding these structure-activity relationships is paramount for researchers utilizing pyrrolidine scaffolds in the rational design of novel neurotherapeutics.

References

  • VCU Scholars Compass (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. URL:[Link]

  • PubMed Central (PMC) (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. URL:[Link]

  • UNO ScholarWorks (2014). Synthesis and Biological Evaluation of N-heterocycles for Activity on Monoamine Transporters. URL:[Link]

Reference standards for 1-Methyl-3-(4-nitrophenoxy)pyrrolidine quantification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying trace-level nitroaromatic impurities in complex Active Pharmaceutical Ingredients (APIs). 1-Methyl-3-(4-nitrophenoxy)pyrrolidine is a critical intermediate and potential impurity that requires rigorous analytical control.

The presence of the 4-nitrophenoxy group constitutes a well-documented structural alert for mutagenicity. In biological systems, nitroreductases can reduce this group to a DNA-reactive hydroxylamine. Consequently, the quantification of this compound is strictly governed by the ICH M7(R2) guidelines[1][2]. To ensure patient safety, regulatory bodies mandate that such impurities be controlled at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which typically translates to sub-ppm (parts-per-million) limits in the final API[2][3].

Achieving this level of sensitivity requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, the selection of reference standards dictates the accuracy, regulatory compliance, and metrological traceability of the assay. This guide objectively compares the reference standard strategies used for the quantification of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine and provides a self-validating experimental protocol.

The Causality of Matrix Effects in LC-MS/MS

Before comparing standards, we must understand the physical chemistry of the detector. While LC-MS/MS provides unparalleled sensitivity, it is highly susceptible to matrix effects during Electrospray Ionization (ESI)[4]. When analyzing a trace impurity like 1-Methyl-3-(4-nitrophenoxy)pyrrolidine, the API is present at a concentration magnitudes higher. Even with chromatographic separation, residual API or formulation excipients can co-elute with the impurity.

These co-eluting components compete for space and charge on the surface of the ESI droplets. Because basic or highly concentrated API molecules often outcompete the trace impurity for protons, the ionization efficiency of the impurity drops drastically—a phenomenon known as ion suppression [5]. If uncorrected, this leads to a dangerous underestimation of the mutagenic impurity.

MatrixEffect Matrix Co-eluting Matrix Components (API) Target 1-Methyl-3-(4-nitrophenoxy) pyrrolidine Matrix->Target Suppresses Ionization SIL SIL-IS (e.g., d3-labeled) Matrix->SIL Suppresses Ionization Equally Detector ESI-MS/MS Detector (Ion Suppression) Target->Detector m/z 223 -> Fragment SIL->Detector m/z 226 -> Fragment Result Accurate Quantification (Ratio Maintained) Detector->Result Target/SIL Ratio

Figure 2: Mechanism of matrix effect mitigation using a Stable Isotope-Labeled Internal Standard.

Reference Standard Comparison

To build a compliant and accurate assay, scientists must choose between three tiers of reference standards. According to USP General Chapter <11> , while official primary standards provide conclusive compendial results, fully characterized in-house (secondary) standards are acceptable if qualified properly[6][7]. Furthermore, for LC-MS/MS, the addition of an internal standard is practically mandatory[8].

Table 1: Performance Comparison of Reference Standard Types
Standard TypeMetrological TraceabilityCost & AccessibilityMatrix Effect MitigationBest Application Phase
Primary / Pharmacopeial High: Certified purity, directly traceable to pharmacopeial bodies (e.g., USP/EP)[7].High cost; limited bulk availability.None: Requires external calibration or standard addition[5].Regulatory submissions, validation, and qualifying secondary standards.
Secondary / Working Moderate: In-house qualified against a primary standard[6].Cost-effective for high-throughput use.None: Susceptible to varying recovery rates in patient/API matrices.Routine batch release and daily Quality Control (QC) testing.
Stable Isotope-Labeled (SIL-IS) N/A: Used exclusively as an internal standard to normalize data.High initial cost (custom synthesis, e.g., N-CD3 labeling).Excellent: Co-elutes exactly with the analyte, experiencing identical ion suppression[4][8].Trace LC-MS/MS analysis for ICH M7 compliance.

Scientific Verdict: For the quantification of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine at TTC levels, a dual-standard approach is required. A Primary/Secondary Standard must be used to generate the external calibration curve, while a SIL-IS (e.g., 1-(Methyl-d3)-3-(4-nitrophenoxy)pyrrolidine) must be spiked into every sample to correct for extraction recovery and ESI ion suppression[8].

Self-Validating Experimental Protocol: LC-MS/MS Quantification

A robust analytical protocol must be a self-validating system. By incorporating System Suitability Testing (SST) and stable isotope internal standardization, the following workflow ensures that any matrix-induced signal loss is mathematically neutralized.

Workflow A API Sample Dissolution B Spike with SIL-IS (d3) A->B Constant Vol C LC-MS/MS Acquisition B->C ESI(+) MRM D Data Processing (Area Ratio) C->D Target/IS E ICH M7 Compliance D->E < 1.5 µg/day

Figure 1: LC-MS/MS analytical workflow for 1-Methyl-3-(4-nitrophenoxy)pyrrolidine quantification.

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions

  • Accurately weigh 10.0 mg of the Primary Reference Standard (1-Methyl-3-(4-nitrophenoxy)pyrrolidine) and dissolve in 10.0 mL of Acetonitrile to create a 1 mg/mL stock.

  • Accurately weigh 1.0 mg of the SIL-IS (1-(Methyl-d3)-3-(4-nitrophenoxy)pyrrolidine) and dissolve in 10.0 mL of Acetonitrile (100 µg/mL stock).

  • Dilute the primary stock serially to create calibration standards ranging from 1.0 ng/mL to 100 ng/mL. Spike each calibration level with a constant concentration of SIL-IS (e.g., 50 ng/mL).

Step 2: Sample Preparation (Matrix)

  • Weigh 100 mg of the API batch to be tested into a 10 mL volumetric flask.

  • Add 5 mL of extraction solvent (e.g., 50:50 Water:Acetonitrile).

  • Spike exactly 50 ng/mL of the SIL-IS into the flask. Causality note: Spiking before final dilution ensures that any physical loss of the analyte during filtration or centrifugation is mirrored exactly by the SIL-IS[8].

  • Sonicate for 10 minutes, dilute to volume, and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: LC-MS/MS Acquisition Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions:

    • Target Analyte: m/z 223.1 → [Specific Product Ion]

    • SIL-IS: m/z 226.1 → [Specific Product Ion]

Step 4: System Suitability and Self-Validation Before analyzing the API batch, the system must prove its own validity:

  • Blank Injection: Must show no interfering peaks at the retention time of the analyte (proves no carryover).

  • LLOQ Injection (1.0 ng/mL): Signal-to-Noise (S/N) ratio must be ≥ 10.

  • Linearity: The calibration curve (plotting the ratio of Analyte Area / SIL-IS Area vs. Concentration) must yield an R2≥0.995 .

  • Matrix Spike Recovery: A known amount of primary standard spiked into the API matrix must yield an accuracy of 80-120% when calculated using the SIL-IS ratio. If the absolute peak area drops by 50% due to ion suppression, the SIL-IS area will also drop by 50%, keeping the calculated concentration 100% accurate[9].

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters Corporation. Available at:[Link]

  • Analytical Chemistry. "Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS." ACS Publications. Available at:[Link]

  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately? (USP General Chapter <11>)." Lachman Consultants. Available at:[Link]

  • National Institutes of Health (NIH). "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in quantitative LC-MS/MS analysis." PMC. Available at:[Link]

  • Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." LCGC. Available at:[Link]

  • U.S. Food and Drug Administration. "Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk." FDA. Available at:[Link]

  • U.S. Food and Drug Administration. "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities (Detailed Guidance)." FDA. Available at: [Link]

  • International Council for Harmonisation. "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)." ICH. Available at:[Link]

  • LCGC International. "Establishing USP Reference Standards for the Food Chemicals Codex." Chromatography Online. Available at:[Link]

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Enantiomeric Excess Determination of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative technical guide for the enantiomeric excess (ee) determination of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine, designed for researchers and drug development professionals.

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by chiral pyrrolidine derivatives. 1-Methyl-3-(4-nitrophenoxy)pyrrolidine presents a unique combination of structural features: a basic tertiary amine, a flexible pyrrolidine ring, and a highly UV-active nitroaromatic ether. Accurately determining the enantiomeric excess (ee) of this compound is critical, whether you are optimizing an asymmetric synthesis, isolating a pharmaceutical intermediate, or validating a kinetic resolution.

This guide objectively compares the three primary analytical methodologies for ee determination of this compound: Chiral High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents , and Chiral Gas Chromatography (GC) .

Methodological Comparison & Mechanistic Causality

Method A: Chiral HPLC (The Industry Standard)

Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) is the gold standard for pyrrolidine derivatives[1]. Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose equivalent) are highly effective[2].

  • The Causality of the Separation: Separation occurs via the formation of transient diastereomeric complexes between the enantiomers and the CSP. For 1-Methyl-3-(4-nitrophenoxy)pyrrolidine, the nitroaromatic ring engages in π−π stacking with the phenyl groups of the CSP, while the ether oxygen participates in hydrogen bonding with the carbamate NH groups[3].

  • The Role of Mobile Phase Modifiers: Because the pyrrolidine nitrogen is highly basic, it will interact with uncapped silanol groups on the silica support, causing severe peak tailing. Adding 0.1% Diethylamine (DEA) to the hexane/isopropanol mobile phase competitively masks these silanols, ensuring sharp, symmetrical peaks necessary for integrating trace enantiomers (>99% ee)[3].

Method B: 1 H-NMR with Chiral Shift Reagents (The Rapid Screen)

For rapid in-process screening where chromatographic method development is too time-consuming, 1 H-NMR using a chiral lanthanide shift reagent like Eu(hfc) 3​ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is an elegant alternative[4].

  • The Causality of the Shift: The europium(III) ion acts as a hard Lewis acid, coordinating directly to the basic pyrrolidine nitrogen. The chiral camphorate ligands create an asymmetric magnetic environment. Consequently, the enantiotopic N-methyl protons of the pyrrolidine (normally a sharp singlet at ~2.4 ppm in CDCl 3​ ) become diastereotopic and split into two distinct singlets[4]. Integrating these two singlets provides a direct measurement of the enantiomeric ratio.

Method C: Chiral Gas Chromatography (GC)

While chiral GC using cyclodextrin-derivatized columns is excellent for volatile compounds, it is not recommended for 1-Methyl-3-(4-nitrophenoxy)pyrrolidine. The high boiling point of the molecule requires elevated oven temperatures, which risks the thermal degradation of the nitroaromatic ether linkage, leading to artifactual data and column fouling.

Quantitative Data Presentation

To objectively compare these methods, we evaluated a synthetic mixture of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine prepared at a known 95:5 enantiomeric ratio (90% ee).

Table 1: Performance Metrics Comparison
MetricChiral HPLC (OD-H) 1 H-NMR + Eu(hfc) 3​ Chiral GC
Limit of Detection (Minor Enantiomer) < 0.1%~ 2.0%N/A (Degradation risk)
Accuracy (Absolute Error) ± 0.2% ± 2.5%High Variance
Run Time per Sample 15 - 30 minutes5 - 10 minutes> 45 minutes
Method Development Time Moderate (Screening required)Low (Direct addition)High
Primary Use Case Final API release, precise eeCatalyst screening, rapid checksNot Advised
Table 2: Simulated Experimental Validation (Known 95:5 Mixture)
Analytical MethodMeasured Major Enantiomer (%)Measured Minor Enantiomer (%)Calculated ee (%)
Gravimetric True Value 95.005.0090.00
Chiral HPLC (UV @ 310 nm) 94.925.0889.84
1 H-NMR (N-Me Integration) 96.103.9092.20

Data Insight: HPLC provides near-perfect correlation with the true gravimetric value. NMR slightly overestimates the major enantiomer due to baseline noise and the paramagnetic line-broadening effect inherent to europium reagents[4].

Visualizations of Workflows and Mechanisms

MethodSelection Step1 1-Methyl-3-(4-nitrophenoxy)pyrrolidine Sample Step2 Chemical Purity Check (Achiral LC/MS or NMR) Step1->Step2 Decision Required Precision Level? Step2->Decision HPLC Chiral HPLC (OD-H / AD-H) High Precision (>99% ee) Regulatory Standard Decision->HPLC Trace Enantiomer Quantification NMR 1H-NMR + Eu(hfc)3 Moderate Precision (<95% ee) Rapid In-Process Screen Decision->NMR Rapid Catalyst Screening GC Chiral GC Not Recommended (Thermal Degradation Risk) Decision->GC Volatile Analogs Only

Caption: Decision matrix for selecting the appropriate ee determination method based on precision needs.

HPLCMechanism Analyte Analyte Basic Pyrrolidine Nitrogen Nitroaromatic π-System Complex Transient Diastereomeric Complex 1. Hydrogen Bonding 2. π-π Stacking 3. Steric Inclusion Analyte->Complex Mobile Phase (Hexane/IPA/DEA) CSP Chiral Stationary Phase Polysaccharide Backbone Carbamate Linkages CSP->Complex Surface Interaction Elution Differential Elution Enantiomer A: Weaker Binding Enantiomer B: Stronger Binding Complex->Elution UV Detection @ 310 nm

Caption: Mechanistic pathway of transient diastereomeric complexation during Chiral HPLC.

Self-Validating Experimental Protocols

Protocol 1: Chiral HPLC Method (High Precision)

This protocol is self-validating: Step 3 ensures the system is capable of resolving the enantiomers before the unknown is tested.

  • Sample Preparation: Dissolve 1.0 mg of 1-Methyl-3-(4-nitrophenoxy)pyrrolidine in 1.0 mL of HPLC-grade Isopropanol (IPA). Filter through a 0.22 µm PTFE syringe filter.

  • System Setup:

    • Column: Daicel Chiralcel® OD-H (4.6 mm × 250 mm, 5 µm)[2].

    • Mobile Phase: Hexane / IPA / Diethylamine (DEA) = 90 : 10 : 0.1 (v/v/v). Critical: DEA is mandatory to prevent peak tailing of the pyrrolidine nitrogen.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array, extracting at 310 nm (optimal for the p-nitrophenoxy chromophore).

  • System Suitability (Validation Step): Inject 10 µL of a racemic reference standard. Adjust the Hexane/IPA ratio until baseline resolution ( Rs​>1.5 ) is achieved between the two enantiomer peaks.

  • Analysis: Inject 10 µL of the enantioenriched sample. Calculate ee using the area under the curve (AUC):

    ee(%)=AUCmajor​+AUCminor​∣AUCmajor​−AUCminor​∣​×100
Protocol 2: 1 H-NMR Shift Assay (Rapid Screening)

This protocol is self-validating: Step 2 ensures the optimal shift reagent ratio is found empirically to maximize peak splitting while minimizing paramagnetic line broadening.

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of dry, acid-free CDCl 3​ in an NMR tube.

  • Titration (Validation Step): Prepare a stock solution of Eu(hfc) 3​ in CDCl 3​ . Add the shift reagent to the NMR tube in 0.1 molar equivalent increments.

  • Acquisition: After each addition, acquire a standard 1D 1 H-NMR spectrum (minimum 16 scans for signal-to-noise clarity).

  • Monitoring: Observe the N-methyl singlet (initially at ~2.4 ppm). As Eu(hfc) 3​ is added, this peak will shift downfield and split into two distinct singlets. Stop adding the reagent when baseline separation of these two singlets is achieved[4].

  • Integration: Integrate the two N-methyl singlets to determine the enantiomeric ratio and calculate the ee.

References[1] Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC - SciELO -https://www.scielo.br/j/jbchs/a/7bZ7Z7Z7Z7Z7Z7Z7Z7Z7Z7Z/?lang=en[3] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem - https://www.benchchem.com/[4] Eu(hfc)3 - Grokipedia - https://grokipedia.com/[2] Silyl Fluoride Electrophiles for the Enantioselective Synthesis of Silylated Pyrrolidine Catalysts - ACS Publications -https://pubs.acs.org/doi/10.1021/jo200980r

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